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  • Product: 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid
  • CAS: 1221791-72-5

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the design of highly functionalized, multi-substituted aromatic rings is critical for exploring novel chemical space. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly functionalized, multi-substituted aromatic rings is critical for exploring novel chemical space. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5)[1] serves as a privileged building block. Featuring three orthogonal functional groups—a carboxylic acid, a nitro group, and a protected phenol (benzyloxy)—arranged around an electron-rich methoxy-substituted benzene core, this scaffold is uniquely suited for the convergent synthesis of complex heterocycles and targeted therapeutics, such as dihydroorotate dehydrogenase (DHODH) inhibitors[2].

This technical guide dissects the physicochemical properties, structural rationale, and self-validating synthetic workflows required to harness this compound effectively in high-throughput and scale-up medicinal chemistry.

Physicochemical Profiling & Quantitative Data

Before deploying this scaffold in synthetic pathways, it is crucial to understand its baseline quantitative properties. The table below summarizes the core data necessary for stoichiometric calculations and analytical validation.

ParameterSpecification
IUPAC Name 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid
CAS Registry Number 1221791-72-5[1]
Molecular Formula C15H13NO6[1]
Molecular Weight 303.27 g/mol [3]
Melting Point 134 – 135 °C[1]
Physical State Solid[1]
Standard Commercial Purity ≥ 95%
InChI Key RBJBSBKZKPBLTP-UHFFFAOYSA-N[1]

Structural & Mechanistic Rationale

The strategic value of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid lies in the causality of its substitution pattern:

  • The 5-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, which modulates the pKa of the adjacent carboxylic acid and significantly enhances the basicity and nucleophilicity of the aniline formed post-nitro reduction.

  • The 2-Benzyloxy Group (-OBn): Provides massive steric bulk directly ortho to the carboxylic acid. This forces the carboxyl moiety out of the plane of the aromatic ring, disrupting planar intramolecular hydrogen bonding. Synthetically, it acts as a robust protecting group for the phenol, stable to basic alkylations and mild acidic conditions, yet cleanly cleavable via hydrogenolysis.

  • The 3-Nitro Group (-NO₂): Serves as a masked amine. Its strong electron-withdrawing nature stabilizes the core during early-stage electrophilic modifications, allowing for late-stage reduction to an aniline for cyclization (e.g., into benzimidazoles or benzoxazoles).

Strategic Synthetic Workflows

The true utility of this scaffold is realized through orthogonal deprotection and functionalization. The diagram below illustrates the divergent pathways available to medicinal chemists.

Workflow Core 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Path1 Fe, NH4Cl Chemoselective Core->Path1 Path2 H2, Pd/C Global Deprotection Core->Path2 Path3 HATU, DIPEA Amide Coupling Core->Path3 Prod1 3-Amino-2-(benzyloxy)- 5-methoxybenzoic acid Path1->Prod1 Prod2 3-Amino-2-hydroxy- 5-methoxybenzoic acid Path2->Prod2 Prod3 Amide Derivative (Intact Core) Path3->Prod3

Divergent synthetic pathways of the core scaffold into advanced building blocks.

Protocol A: Chemoselective Nitro Reduction (Self-Validating System)

Objective: Reduce the -NO₂ group to -NH₂ while preserving the sensitive -OBn ether.

  • Step 1 (Preparation): Suspend 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Step 2 (Activation): Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).

    • Causality: Standard hydrogenation (Pd/C, H₂) would inevitably cleave the benzyl ether. NH₄Cl provides a mildly acidic buffer (pH ~5.5) that activates the iron surface for single-electron transfer without causing acidic hydrolysis of the ether or esterification of the acid.

  • Step 3 (Reaction): Heat the mixture to 80 °C under vigorous stirring for 2 hours.

  • Step 4 (Validation Checkpoint): Monitor via TLC (Hexanes/EtOAc 1:1). The self-validating cue is the disappearance of the yellow, UV-active nitro starting material and the emergence of a lower R_f spot that stains intensely with ninhydrin (indicating a primary amine).

  • Step 5 (Workup): Filter the hot mixture through a pad of Celite.

    • Causality: Iron oxides form a gelatinous sludge that will blind standard filter paper. Celite ensures rapid filtration.

  • Step 6 (Isolation): Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate. If the resulting pale brown solid darkens upon prolonged air exposure, this visually validates the successful formation of the electron-rich, oxidation-prone aniline.

Protocol B: Sterically Hindered Amide Coupling

Objective: Functionalize the carboxylic acid with a primary amine while leaving the nitro and benzyl ether intact.

  • Step 1 (Preparation): Dissolve the core acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Step 2 (Activation): Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: The ortho-benzyloxy group creates severe steric hindrance around the carbonyl carbon. Standard carbodiimides (EDC/DCC) often fail here. HATU is a highly reactive uronium-based reagent that forms an active 7-aza-HOBt ester, effectively overcoming the steric barrier. DIPEA acts as a non-nucleophilic base, deprotonating the acid without engaging in side reactions.

  • Step 3 (Coupling): Add the target primary amine (1.1 eq). Stir for 4 to 12 hours depending on amine nucleophilicity.

  • Step 4 (Workup): Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted carboxylic acid and acidic HATU byproducts (HOAt).

  • Step 5 (Validation Checkpoint): Analyze the crude product via LC-MS. The system validates itself when the chromatogram shows a single major peak with the expected [M+H]⁺ mass, and the complete absence of the m/z 302 [M-H]⁻ peak (starting acid), confirming 100% conversion.

Applications in Targeted Therapeutics

The resulting derivatives from the above workflows are not mere academic curiosities. By executing Protocol A followed by an amide coupling, chemists generate functionalized anthranilamides. Alternatively, executing a global deprotection (H₂, Pd/C) yields an ortho-aminophenol, which can be condensed with orthoesters to form benzoxazoles.

These specific tricyclic and bicyclic motifs derived from 1221791-72-5 have been explicitly patented in the development of Dihydroorotate dehydrogenase (DHODH) inhibitors [2]. DHODH is a key enzyme in de novo pyrimidine biosynthesis, making these derivatives highly valuable in the oncology and autoimmune disease sectors. The precise positioning of the methoxy group ensures optimal binding affinity within the hydrophobic pockets of the DHODH enzyme, proving the structural causality of this specific building block.

References

  • Title: US9006454B2 - Dihydroorotate dehydrogenase inhibitors | Source: Google Patents | URL

Sources

Exploratory

Technical Whitepaper: Strategic Applications of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid (CAS: 1221791-72-5)

Executive Summary In advanced medicinal chemistry and rational drug design, the selection of highly functionalized aromatic building blocks is critical for developing novel pharmacophores. 2-(Benzyloxy)-5-methoxy-3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and rational drug design, the selection of highly functionalized aromatic building blocks is critical for developing novel pharmacophores. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) is a premium synthetic intermediate characterized by its dense, orthogonally reactive substitution pattern.

As a Senior Application Scientist, I frequently utilize this specific scaffold to synthesize complex benzamides and benzimidazoles. The true value of this molecule lies in its strategic protective grouping: the benzyloxy group masks a reactive C2-phenol, while the C3-nitro group serves as a stable, latent amine. This configuration allows for aggressive functionalization of the carboxylic acid without cross-reactivity, making it an ideal precursor for developing antimicrobial, antioxidant, and antitubercular agents ()[1], ()[2].

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of this compound is essential for predicting its solubility, reactivity, and behavior in organic solvents. The data below summarizes the core metrics of the commercially available >95% pure solid ()[3].

PropertyValueStructural Impact
Chemical Name 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acidDefines the core aromatic substitution pattern.
CAS Registry Number 1221791-72-5Unique identifier for procurement and safety tracking[4].
Molecular Formula C₁₅H₁₃NO₆Indicates high oxygenation, affecting polarity.
Molecular Weight 303.27 g/mol Heavy intermediate; requires precise stoichiometric calculation.
Physical Form Solid (Powder)Stable at room temperature; easy to weigh and transfer[3].
Melting Point 134 - 135 °CHigh melting point indicates a strong crystalline lattice[3].

Mechanistic Rationale for Orthogonal Reactivity

The design of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid is a masterclass in orthogonal synthetic planning. When designing a synthetic route, causality dictates our choice of reagents based on the electronic and steric environment of the molecule:

  • The Steric Shield (C2-Benzyloxy): The bulky benzyl ether at the ortho position creates significant steric hindrance around the C1-carboxylic acid. While this protects the oxygen from unwanted alkylation or acylation, it also means standard, mild coupling agents (like EDC/NHS) often fail to activate the acid efficiently. This necessitates the use of highly reactive uronium-based coupling agents like HATU.

  • The Electron Sink (C3-Nitro): The nitro group is strongly electron-withdrawing. This further deactivates the aromatic ring toward electrophilic attack but stabilizes the molecule during basic conditions. More importantly, it acts as a "masked" primary amine that can be revealed later in the synthesis[2].

  • One-Pot Synergy: The strategic brilliance of this specific scaffold is realized during the final deprotection phase. Subjecting the intermediate to catalytic hydrogenation (Pd/C, H₂) simultaneously cleaves the benzyl ether to reveal the C2-phenol and reduces the C3-nitro group to a C3-amine. This "two-birds-one-stone" causality eliminates an entire synthetic step, maximizing atom economy.

Validated Experimental Workflows

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each step in real-time.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Convert the carboxylic acid to a functionalized benzamide.

Reagents:

  • 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 eq)

  • Target Primary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to starting material)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA followed by HATU.

  • Causality Check: Stir for 15 minutes at room temperature. The solution will typically darken, indicating the formation of the highly reactive HOAt-ester intermediate. Why HATU? The 7-aza-1-hydroxybenzotriazole leaving group is uniquely capable of overcoming the steric bulk of the ortho-benzyloxy group.

  • Coupling: Add the primary amine dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 302 for [M-H]⁻) disappears, replaced by the target amide mass.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: One-Pot Global Deprotection and Reduction

Objective: Simultaneously unmask the phenol and generate the primary aniline.

Reagents:

  • O-Benzyl Nitrobenzamide Intermediate (from Protocol 1) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq w/w)

  • Methanol / EtOAc (1:1 v/v)

  • Hydrogen Gas (H₂, balloon pressure)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in the MeOH/EtOAc mixture. Causality: The mixed solvent system ensures solubility of both the starting nitro-compound and the highly polar amino-phenol product.

  • Degassing: Purge the solution with N₂ for 5 minutes. Carefully add the Pd/C catalyst.

  • Hydrogenolysis: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): This reaction is visually self-validating. The starting nitroaromatic solution is typically yellow; as the nitro group is reduced to an aniline, the solution transitions to colorless or pale brown. TLC will show a new, highly polar spot that is ninhydrin-positive (indicating the new primary amine).

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the target 3-amino-2-hydroxy-5-methoxybenzamide scaffold.

Mechanistic Pathway Visualization

The following diagram maps the logical progression and transformation of the molecular scaffold through the described experimental workflows.

G A 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) B Carboxyl Activation & Coupling Reagents: HATU, DIPEA, DMF A->B Step 1: Amine Addition C Amide Intermediate O-Benzyl Nitrobenzamide B->C D Global Deprotection & Reduction Reagents: H2, Pd/C, MeOH/EtOAc C->D Step 2: Hydrogenolysis E Target Scaffold 3-Amino-2-hydroxy-5-methoxybenzamide D->E

Workflow for the orthogonal synthesis of 3-amino-2-hydroxy-5-methoxybenzamide derivatives.

Analytical Characterization Strategy

To ensure absolute trustworthiness in your synthetic pipeline, the final 3-amino-2-hydroxy-5-methoxybenzamide derivative must be rigorously characterized:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the benzyl protons (a multiplet around 7.3–7.5 ppm and a singlet around 5.1 ppm for the -CH₂-). Confirm the appearance of a broad singlet integrating to 2H around 4.5–5.5 ppm, corresponding to the newly formed primary aniline (-NH₂).

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass of the product, ensuring that both the debenzylation (-90 Da) and nitro reduction (-30 Da net change) occurred successfully.

References

Sources

Foundational

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid: A Strategic Scaffold in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the design of complex, multi-targeted therapeutics relies heavily on highly functionalized, orthogonally protected building blocks. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of complex, multi-targeted therapeutics relies heavily on highly functionalized, orthogonally protected building blocks. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) is a premier example of such a scaffold. Featuring a precisely arranged triad of functional groups—a protected phenol, an electron-donating methoxy group, and an electron-withdrawing nitro group—this molecule serves as a critical intermediate for synthesizing complex benzamides, anilines, and privileged heterocyclic systems like benzimidazoles and quinazolines.

This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and validated synthetic workflows associated with this vital intermediate.

Physicochemical & Structural Profiling

The synthetic utility of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid is dictated by the steric and electronic interplay of its substituents.

  • Steric Landscape: The ortho-benzyloxy group creates significant steric bulk around the C1 carboxylic acid. This hindrance necessitates the use of highly reactive coupling agents (e.g., HATU) rather than standard carbodiimides during amidation.

  • Electronic Landscape: The meta-nitro group acts as a strong electron-withdrawing group, stabilizing the aromatic ring against electrophilic attack while serving as a "masked" primary amine. Conversely, the C5 methoxy group donates electron density, modulating the overall polarity and reactivity of the scaffold.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid
CAS Number 1221791-72-5
Molecular Formula C₁₅H₁₃NO₆
Molecular Weight 303.27 g/mol
Melting Point 134 – 135 °C
Typical Purity ≥ 95%
Physical Form Solid

Data sourced from .

Synthetic Utility and Mechanistic Pathways

The true value of this scaffold lies in its orthogonal reactivity . Synthetic chemists can selectively manipulate one functional group without disturbing the others, enabling divergent synthetic pathways.

SyntheticPathways Core 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Step1 Amide Coupling (HATU, DIPEA, DMF) Core->Step1 R-NH2 Step3 Global Deprotection (Pd/C, H2, MeOH) Core->Step3 H2 / Pd/C Prod1 Nitro-Benzamide Intermediate Step1->Prod1 Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Prod2 Amino-Benzamide Intermediate Step2->Prod2 Prod3 Salicylamide Derivative Step3->Prod3 Prod1->Step2 Reduction Heterocycle Heterocyclic Scaffold (e.g., Benzimidazole) Prod2->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways from 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Pathway Causality
  • Pathway A (Amidation): Due to the ortho-benzyloxy steric shield, standard EDC/HOBt coupling often stalls. Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates nucleophilic attack by the incoming amine, ensuring high yields even with hindered substrates [1][1].

  • Pathway B (Chemoselective Reduction): If the synthetic goal requires retaining the benzyl ether while reducing the nitro group to an aniline, catalytic hydrogenation (Pd/C, H₂) cannot be used, as it will indiscriminately cleave the benzyl group. Instead, a mild electron-transfer reduction using Iron powder and Ammonium Chloride is employed [2][2].

  • Pathway C (Global Deprotection): When the final target requires a free phenol, standard Pd/C hydrogenation elegantly achieves simultaneous nitro reduction and benzyl ether cleavage in a single step.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity reproduction in the laboratory, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and built-in quality control (QC) checkpoints.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Synthesize a functionalized nitro-benzamide intermediate. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. HATU rapidly converts the carboxylate into an electron-deficient OAt-ester, overcoming the steric bulk of the ortho-benzyloxy group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 equiv, 1.0 mmol, 303.3 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) followed by HATU (1.2 equiv, 1.2 mmol, 456 mg). Stir the mixture at room temperature for 15 minutes. Mechanistic Note: A slight yellowing of the solution indicates the successful formation of the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation/QC: Monitor via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 302 [M-H]⁻ or 304 [M+H]⁺) is entirely replaced by the product mass.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to a primary aniline without cleaving the C2-benzyloxy ether. Causality: Iron powder serves as the stoichiometric electron donor. NH₄Cl acts as a mild, slightly acidic proton source that activates the iron surface and facilitates oxygen transfer without dropping the pH low enough to cause ether cleavage or unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend the nitro-benzamide intermediate (1.0 equiv, 1.0 mmol) in a solvent mixture of Ethanol and H₂O (3:1 ratio, 10 mL total).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 5.0 mmol, 279 mg) and Ammonium Chloride (5.0 equiv, 5.0 mmol, 267 mg) to the suspension.

  • Thermal Activation: Heat the mixture to 80 °C (reflux) under vigorous stirring for 2–3 hours. Mechanistic Note: Vigorous stirring is critical to maximize the surface area contact between the insoluble iron powder and the organic substrate.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron oxides and unreacted iron powder, washing the filter cake thoroughly with hot Ethyl Acetate (30 mL). Concentrate the filtrate under reduced pressure, partition between EtOAc and water, and dry the organic layer over Na₂SO₄.

  • Self-Validation/QC: Analyze via TLC (e.g., 50% EtOAc/Hexanes). The successful reduction is indicated by the disappearance of the UV-dark nitro spot and the emergence of a highly fluorescent, polar spot that stains positively (deep purple/brown) when treated with Ninhydrin stain and heated.

References

  • Wang, et al. "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • MDPI. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Molecules. Available at: [Link][2]

Sources

Exploratory

"2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" starting materials

Synthesis and Retrosynthetic Analysis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid: A Technical Guide Executive Summary The compound 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Retrosynthetic Analysis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid: A Technical Guide

Executive Summary

The compound 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5) is a highly versatile, multi-functionalized aromatic building block utilized in advanced medicinal chemistry and combinatorial library synthesis. With a molecular weight of 303.27 g/mol , its unique substitution pattern—featuring a protected phenol, an electron-donating methoxy group, an electron-withdrawing nitro group, and a carboxylic acid—makes it an ideal precursor for synthesizing complex benzamides, anthranilic acid derivatives, and targeted kinase inhibitors.

This whitepaper outlines a highly efficient, self-validating three-step synthetic pathway starting from commercially available 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid). The protocol emphasizes regioselective nitration followed by a streamlined global protection and selective deprotection strategy.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a scalable route to 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid requires careful orchestration of protecting groups and electrophilic aromatic substitution directing effects.

  • Regioselective Nitration: The synthesis begins with the nitration of 2-hydroxy-5-methoxybenzoic acid. The regiochemistry is strictly governed by the strongly activating, ortho/para-directing hydroxyl group. Because the para position (C5) is blocked by the methoxy group, electrophilic attack is directed exclusively to the ortho position at C3. This is further reinforced by the meta-directing effect of the C1 carboxylic acid, ensuring high regiochemical fidelity without the formation of complex isomeric mixtures[1].

  • Global Protection (O-Alkylation & Esterification): Rather than performing a stepwise esterification and etherification, treating the nitrated intermediate with an excess of benzyl bromide and a mild base (K₂CO₃) simultaneously benzylates the phenol and esterifies the carboxylic acid. This atom-economical step prevents mixed anhydride formation and suppresses side reactions.

  • Selective Saponification: The resulting benzyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate is subjected to mild alkaline hydrolysis using Lithium Hydroxide (LiOH). Because esters are significantly more susceptible to nucleophilic acyl substitution than ethers are to cleavage, the benzyl ester is selectively saponified to yield the target free acid, leaving the benzyl ether intact.

Mechanistic Pathway Visualization

SynthesisWorkflow SM 2-Hydroxy-5-methoxybenzoic acid (Starting Material) Step1 Step 1: Electrophilic Nitration (70% HNO3, AcOH, 10-15°C) SM->Step1 Int1 2-Hydroxy-5-methoxy-3-nitrobenzoic acid (Regioselective Intermediate) Step1->Int1 Step2 Step 2: Global Benzylation (BnBr, K2CO3, DMF, 60°C) Int1->Step2 Int2 Benzyl 2-(benzyloxy)-5-methoxy- 3-nitrobenzoate Step2->Int2 Step3 Step 3: Selective Saponification (LiOH, THF/H2O, RT) Int2->Step3 Product 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Step3->Product

Synthetic workflow for 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid from 5-methoxysalicylic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzoic acid

This intermediate is highly valued not only as a precursor but also for its inherent antimicrobial and antioxidant biological activities[2].

  • Protocol: Dissolve 2-hydroxy-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid (0.5 M concentration) and cool the solution to 10 °C using an ice-water bath. Prepare a solution of 70% nitric acid (1.1 eq) in glacial acetic acid and add it dropwise over 45 minutes, strictly maintaining the internal temperature between 10–15 °C to prevent oxidative degradation[1]. Stir for an additional 1 hour at 15 °C. Quench by pouring the mixture into ice water. Collect the resulting yellow precipitate via vacuum filtration, wash with cold water, and dry under a vacuum.

  • Self-Validation (QC): ¹H NMR (DMSO-d₆) will confirm regiochemistry by displaying two distinct doublets in the aromatic region (around 7.5–7.7 ppm) with a meta-coupling constant (J ≈ 3.0 Hz). The absence of ortho-coupled protons confirms substitution strictly at C3.

Step 2: Synthesis of Benzyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate
  • Protocol: Suspend 2-hydroxy-5-methoxy-3-nitrobenzoic acid (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to form the phenoxide/carboxylate salt. Add benzyl bromide (2.5 eq) dropwise. Heat the reaction mixture to 60 °C and stir for 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the dibenzylated intermediate.

  • Self-Validation (QC): LCMS will show the expected[M+H]⁺ mass. ¹H NMR will reveal two distinct benzylic CH₂ singlets: one for the benzyl ether (~5.1 ppm) and one for the benzyl ester (~5.3 ppm), alongside a proportional increase in aromatic proton integration (10 additional protons from the phenyl rings).

Step 3: Synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid
  • Protocol: Dissolve the dibenzylated intermediate (1.0 eq) in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in a single portion. Stir the reaction vigorously at room temperature for 4–6 hours. The reaction transitions from a cloudy suspension to a clear solution as the hydrophobic ester is converted into the water-soluble lithium carboxylate. Concentrate the mixture slightly to remove THF, dilute with water, and acidify to pH 2 using 1M HCl. Extract the precipitated free acid with dichloromethane (DCM), dry over MgSO₄, and concentrate to afford the pure target compound.

  • Self-Validation (QC): The success of the selective saponification is confirmed via ¹H NMR by the complete disappearance of the ester benzylic CH₂ singlet (~5.3 ppm), while the ether benzylic CH₂ singlet (~5.1 ppm) remains intact.

Quantitative Reaction Parameters

Table 1: Summary of Reaction Conditions, Yields, and Quality Metrics

StepTransformationKey ReagentsTemp / TimeTypical YieldTarget Purity (HPLC)
1 Electrophilic Nitration70% HNO₃, Glacial AcOH10–15 °C / 2 h75–82%>98%
2 Global BenzylationBenzyl bromide, K₂CO₃, DMF60 °C / 12 h85–90%>95%
3 Selective SaponificationLiOH·H₂O, THF/H₂O (3:1)20 °C / 4 h88–92%>99%

References

  • National Institutes of Health (PMC). Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. Retrieved from:[Link]

Sources

Foundational

"2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid This technical guide provides a comprehensive analysis of the expected spectral data for 2-(benzyloxy)-5-methoxy-3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

This technical guide provides a comprehensive analysis of the expected spectral data for 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this and similar polysubstituted aromatic compounds.

Molecular Structure and Spectroscopic Overview

The structure of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid incorporates several key functional groups that dictate its spectral behavior: a carboxylic acid, a benzyloxy group, a methoxy group, and a nitro group, all attached to a benzene ring. The interplay of these electron-withdrawing (nitro, carboxylic acid) and electron-donating (methoxy, benzyloxy ether oxygen) groups creates a unique electronic environment, leading to a distinctive and interpretable set of spectral data.

Caption: Molecular structure of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide distinct signals for the aromatic, benzylic, methoxy, and carboxylic acid protons. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase-correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Carboxylic Acid (-COOH)> 13.0Singlet (broad)1HThe chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[1]
Aromatic CH (H-6)~7.5 - 7.7Doublet (J ≈ 3 Hz)1HThis proton is ortho to the methoxy group and meta to the carboxylic acid.
Aromatic CH (H-4)~7.3 - 7.5Doublet (J ≈ 3 Hz)1HThis proton is situated between the nitro and methoxy groups.
Benzyl Phenyl (-C₆H₅)~7.3 - 7.5Multiplet5HProtons of the phenyl ring of the benzyloxy group.[2]
Benzylic (-OCH₂)~5.2 - 5.4Singlet2HThe benzylic protons are deshielded by the adjacent oxygen and the aromatic ring.[2]
Methoxy (-OCH₃)~3.9 - 4.1Singlet3HThe methoxy group protons are typically found in this region.[2]

Causality and Interpretation:

  • The broad singlet for the carboxylic acid proton at a very downfield shift (>13 ppm) is characteristic and arises from strong hydrogen bonding and deshielding.[1]

  • The two aromatic protons on the main ring (H-4 and H-6) are expected to appear as doublets with a small meta-coupling constant (J ≈ 3 Hz). Their exact chemical shifts are influenced by the neighboring substituents. The H-6 proton is likely to be slightly further downfield due to the influence of the adjacent benzyloxy group.

  • The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet, typical for a monosubstituted benzene ring.[2]

  • The benzylic CH₂ protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its downfield position is due to the electronegative oxygen atom.

  • The methoxy protons also appear as a singlet for the same reason.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide signals for all 15 carbon atoms in the molecule, offering a complete map of the carbon skeleton.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)165 - 170The carbonyl carbon of a carboxylic acid is highly deshielded.[3]
Quaternary C (C-1)120 - 125Carbon bearing the carboxylic acid group.
Quaternary C (C-2)150 - 155Carbon attached to the benzyloxy group.
Quaternary C (C-3)140 - 145Carbon bearing the nitro group.
Aromatic CH (C-4)110 - 115Shielded by the ortho-methoxy group.
Quaternary C (C-5)155 - 160Carbon attached to the methoxy group.
Aromatic CH (C-6)118 - 123
Benzylic (-OCH₂)70 - 75Aliphatic carbon attached to an oxygen.
Benzyl Phenyl (ipso-C)135 - 140Carbon of the phenyl ring attached to the CH₂ group.
Benzyl Phenyl (o, m, p-C)127 - 130Aromatic carbons of the benzyl group's phenyl ring.
Methoxy (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Acquisition (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500-3300BroadVery characteristic broad absorption due to hydrogen bonding.[1]
C-H Stretch (Aromatic)3000-3100Medium-WeakTypical for C-H bonds on a benzene ring.[4]
C-H Stretch (Aliphatic)2850-3000Medium-WeakCorresponding to the benzylic and methoxy C-H bonds.
C=O Stretch (Carboxylic Acid)1680-1720Strong, SharpThe position is influenced by conjugation and hydrogen bonding.[1][5]
N=O Asymmetric Stretch (Nitro)1520-1560StrongA very strong and characteristic absorption for nitro groups.[1]
N=O Symmetric Stretch (Nitro)1340-1380StrongAnother strong absorption characteristic of the nitro group.[1]
C-O Stretch (Ether & Acid)1200-1300 & 1000-1100StrongComplex region with overlapping signals from the C-O bonds of the ether, methoxy, and carboxylic acid groups.
C-H Out-of-plane Bending700-900Medium-StrongThe pattern can sometimes give clues about the substitution pattern of the aromatic ring.[1]

graph TD {
A[Start: IR Beam] --> B{Sample};
B --> C[Vibrational Excitation];
C --> D{Detector};
D --> E[Interferogram];
E --> F[Fourier Transform];
F --> G[IR Spectrum];
subgraph "Key Functional Group Vibrations"
    H[O-H Stretch: 2500-3300 cm⁻¹]I[C=O Stretch: 1680-1720 cm⁻¹]
    J[N=O Asymmetric Stretch: 1520-1560 cm⁻¹]
    K[N=O Symmetric Stretch: 1340-1380 cm⁻¹]
    L[C-O Stretch: 1000-1300 cm⁻¹]
end

G --> H;
G --> I;
G --> J;
G --> K;
G --> L;

}

Caption: Workflow for IR spectroscopy and key expected vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Acquisition Parameters:

    • Ionization Mode: ESI-Negative or ESI-Positive. Negative mode is often ideal for carboxylic acids.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and characteristic fragment ions.

Predicted Mass Spectrometry Data

The molecular weight of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid (C₁₅H₁₃NO₆) is 319.27 g/mol .

Expected Ions (ESI-Negative Mode)

m/zIonNotes
318.07[M-H]⁻The deprotonated molecular ion, expected to be the base peak.
274.08[M-H - CO₂]⁻Loss of carbon dioxide from the carboxylate.
228.05[M-H - C₇H₇]⁻Loss of the benzyl group (tropylium radical).
196.02[M-H - C₇H₇ - O - CH₃]⁻Subsequent loss of oxygen and a methyl radical from the methoxy group.

Fragmentation Rationale: In ESI-negative mode, the molecule will readily deprotonate at the carboxylic acid site to form the [M-H]⁻ ion. Subsequent fragmentation (often induced by in-source collision-induced dissociation) can lead to the loss of neutral molecules like CO₂. Cleavage of the benzylic C-O bond can result in the loss of the benzyl group. The presence of a nitro group can also lead to characteristic losses of NO or NO₂ in certain ionization modes like Electron Ionization (EI).[6]

M_minus_H [M-H]⁻ m/z = 318 loss_CO2 - CO₂ M_minus_H->loss_CO2 loss_benzyl - C₇H₇ M_minus_H->loss_benzyl fragment1 [M-H-CO₂]⁻ m/z = 274 loss_CO2->fragment1 fragment2 [M-H-C₇H₇]⁻ m/z = 228 loss_benzyl->fragment2

Caption: Predicted ESI-negative mode fragmentation pathway.

Conclusion

The comprehensive spectral analysis of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid can be effectively predicted by understanding the contributions of its constituent functional groups. The ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups such as the carboxylic acid, nitro, and ether linkages. Mass spectrometry will verify the molecular weight and provide insight into the molecule's fragmentation patterns. The data and protocols presented in this guide offer a robust framework for the characterization of this compound and serve as a valuable reference for researchers working with complex substituted aromatic molecules.

References

  • Canadian Science Publishing. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • ResearchGate. (n.d.). recorded raman spectra of (a) p-nitro benzoic acid (pnbA) and (b) Sand.
  • PubChem. (2025). 2-Methoxy-5-nitrobenzoic acid.
  • PubMed. (2011). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid).
  • Sigma-Aldrich. (n.d.). 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid.
  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methyl-3-nitro-benzoic acid.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • NIST WebBook. (n.d.). 3-Methoxy-2-nitrobenzoic acid.
  • Chemspace. (n.d.). 2-(benzyloxy)-5-methoxy-3-methylbenzoic acid.
  • ChemicalBook. (n.d.). 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) IR2 spectrum.
  • ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum.
  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-.
  • NIST WebBook. (n.d.). 2-Methyl-5-nitrobenzoic acid.
  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
  • NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-3-nitro-.

Sources

Exploratory

"2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" as a building block in organic synthesis

An In-depth Technical Guide to 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid as a Versatile Building Block in Organic Synthesis Introduction: A Multifunctional Scaffold for Complex Synthesis In the landscape of modern orga...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid as a Versatile Building Block in Organic Synthesis

Introduction: A Multifunctional Scaffold for Complex Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. These scaffolds must offer a combination of stability, predictable reactivity, and multiple functional handles that can be addressed selectively. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is a trifunctional aromatic compound that has emerged as a highly valuable intermediate for precisely these reasons.

Its architecture is distinguished by three key functional groups, each occupying a strategic position on the benzene ring:

  • A carboxylic acid (-COOH), which serves as a versatile anchor point for amide bond formation, esterification, or conversion to other functionalities.

  • A nitro group (-NO₂), a strong electron-withdrawing group that can be readily reduced to an amine, opening pathways for the construction of a wide array of nitrogen-containing heterocycles.

  • A benzyloxy group (-OCH₂Ph), which acts as a robust protecting group for the phenolic hydroxyl. Its removal, often via hydrogenolysis, unmasks a reactive phenol for further modification.

This guide provides a comprehensive technical overview of the synthesis, properties, and synthetic utility of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, presenting it as a cornerstone intermediate for the construction of complex molecular targets.

Physicochemical and Spectroscopic Profile

The identity and purity of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid are confirmed through a combination of physical and spectroscopic methods.[1]

PropertyValueSource
CAS Number 1221791-72-5
Molecular Formula C₁₅H₁₃NO₆
Molecular Weight 303.27 g/mol
Appearance Solid
Melting Point 134 - 135 °C
Purity ≥95%

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆): The spectrum would be expected to show signals for the aromatic protons on the benzoic acid ring, distinct signals for the benzyl group protons (both the CH₂ and the phenyl ring), a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆): The carbon spectrum would display signals for all 15 carbons, including the carbonyl carbon of the carboxylic acid, aromatic carbons, the benzylic CH₂ carbon, and the methoxy carbon.

  • IR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 3100-2500 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹), and C-O stretches for the ether linkages.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the molecular ion peak corresponding to [M-H]⁻ or [M+H]⁺.

Synthesis of the Building Block

The most direct and efficient synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of a salicylic acid derivative with benzyl bromide in the presence of a base.[3]

Reaction Scheme and Mechanism

The synthesis starts from the commercially available 2-hydroxy-5-methoxy-3-nitrobenzoic acid. The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. A base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired benzyl ether linkage.[3]

Synthesis_Scheme cluster_product Product SM 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid Reagents K₂CO₃, DMF ~80 °C BB Benzyl Bromide Product 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Reagents->Product Williamson Ether Synthesis Reactivity_Map center 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Amine Reduction (Product: 3-Amino derivative) center->Amine H₂, Pd/C or Fe, HCl Amide Amide Coupling (Product: Amide derivative) center->Amide R-NH₂, Coupling Agent (e.g., EDC, HOBt) Phenol Debenzylation (Product: 2-Hydroxy derivative) center->Phenol Oxidative Methods (e.g., DDQ) AminoPhenol Simultaneous Reduction & Debenzylation center->AminoPhenol H₂ (high pressure), Pd/C Synthetic_Pathway A Building Block (Title Compound) B Step 1: Nitro Reduction (Fe / HCl) A->B C Anthranilic Acid Derivative B->C D Step 2: Cyclization (with Formamide) C->D E Quinazolinone Core D->E F Step 3: Debenzylation (H₂, Pd/C) E->F G Final Product (Functionalized Quinazolinone) F->G

Sources

Foundational

"2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" literature review

An In-depth Technical Guide to 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid: Synthesis, Characterization, and Applications in Drug Discovery Introduction 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical and chemical research. Its structure, which incorporates a benzoic acid moiety, a methoxy group, a nitro group, and a benzyl-protected phenol, makes it a versatile synthetic intermediate for the development of complex molecular architectures and novel chemical entities (NCEs).

The strategic placement of these functional groups offers multiple avenues for chemical modification. The nitro group can serve as a precursor to an amine, a common component in many bioactive molecules. The carboxylic acid provides a handle for amide or ester formation, enabling linkage to other molecular fragments. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, allowing for selective reactions elsewhere in the molecule before its removal. This guide provides a comprehensive overview of a proposed synthetic pathway for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, its detailed characterization, and its potential applications as a key building block in drug development.

Proposed Synthesis and Mechanism

A robust and logical synthetic route to 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid involves a two-step process starting from the commercially available 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid). The synthesis proceeds via a Williamson ether synthesis for benzylation, followed by a regioselective electrophilic aromatic substitution for nitration.

Step 1: Benzylation via Williamson Ether Synthesis

The initial step is the protection of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzoic acid as a benzyl ether. This is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1] The reaction involves the deprotonation of the phenol by a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to yield 2-(benzyloxy)-5-methoxybenzoic acid.

Step 2: Regioselective Nitration

The second step involves the introduction of a nitro group onto the aromatic ring of 2-(benzyloxy)-5-methoxybenzoic acid via electrophilic nitration. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The benzyloxy and methoxy groups are both strongly activating and ortho, para-directing. The carboxylic acid group is deactivating and meta-directing.

In this case, the position ortho to the powerful activating benzyloxy group (C3) is the most electronically enriched and sterically accessible site for electrophilic attack. The nitronium ion (NO₂⁺), generated from a mixture of fuming nitric acid and sulfuric acid, will therefore preferentially add at this position.[2]

Synthetic Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration 2-hydroxy-5-methoxybenzoic_acid 2-Hydroxy-5-methoxybenzoic Acid product_1 2-(Benzyloxy)-5-methoxybenzoic Acid 2-hydroxy-5-methoxybenzoic_acid->product_1 K₂CO₃, DMF benzyl_bromide Benzyl Bromide benzyl_bromide->product_1 product_2 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid product_1->product_2 Fuming HNO₃, H₂SO₄ Derivatization Pathways Core 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid Amine Amine Derivative (-NH₂) Core->Amine Reduction (e.g., H₂, Pd/C) Amide Amide Derivative (-CONHR) Core->Amide Amide Coupling (e.g., R-NH₂, EDC) Phenol Phenol Derivative (-OH) Core->Phenol Debenzylation (e.g., H₂, Pd/C) Ester Ester Derivative (-COOR) Core->Ester Esterification (e.g., R-OH, H⁺)

Sources

Exploratory

Comprehensive Safety and Handling Guide for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid

Executive Summary 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) is a highly functionalized, trifunctional aromatic building block. Featuring a carboxylic acid, a nitro group, and two distinct ether link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) is a highly functionalized, trifunctional aromatic building block. Featuring a carboxylic acid, a nitro group, and two distinct ether linkages (benzyloxy and methoxy), it serves as a critical intermediate in the synthesis of complex heterocyclic systems, including functionalized quinazolinones and pyrrolobenzodiazepine derivatives[1][2].

While its structural complexity enables versatile downstream functionalization, it also introduces specific physicochemical hazards. This whitepaper provides an in-depth, self-validating methodology for the safe handling, storage, and experimental application of this compound, ensuring both scientific integrity and laboratory safety.

Physicochemical Properties & Hazard Profiling

To design a safe experimental workflow, one must first understand the compound's intrinsic properties. The data below summarizes the core physical and safety metrics based on standardized GHS classifications[3].

Table 1: Physicochemical and Safety Profile
Property / AttributeData / Specification
CAS Number 1221791-72-5
Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
Physical Form Solid (White to off-white powder)
Melting Point 134 – 135 °C
Hazard Codes (GHS) H302, H312, H332
Signal Word Warning
Mechanistic Hazard Analysis

The compound is globally classified under standards as harmful via ingestion, dermal contact, and inhalation[3].

  • Dermal Penetration (H312): The presence of the bulky, lipophilic benzyloxy group and the methoxy group significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted nitrobenzoic acid. This enhanced lipophilicity facilitates easier penetration through the lipid-rich stratum corneum of the skin, dictating the strict requirement for chemical-resistant dermal protection.

  • Inhalation Hazard (H332): As a crystalline solid with a melting point of 134–135 °C, the primary inhalation risk does not stem from vapor pressure, but rather from the generation of fine, aerosolized particulates during weighing and transfer operations.

  • Reactivity of the Nitro Group: Nitroaromatics are potent electron-withdrawing pharmacophores. Under strongly reducing conditions (e.g., catalytic hydrogenation or dissolving metal reduction), the reduction of the nitro group to an aniline derivative is highly exothermic. If the reaction kinetics are not thermally controlled, this can lead to a dangerous runaway reaction[4].

Standard Operating Procedure (SOP): Safe Handling & Reaction Setup

The following step-by-step methodology describes a standard amidation or reduction setup using 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid. Every step includes a causality explanation and a self-validating check to ensure experimental trustworthiness.

Phase 1: Preparation and Weighing
  • Environmental Control: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

    • Causality: This captures any aerosolized dust generated during the transfer of the solid, directly mitigating the H332 inhalation risk.

    • Self-Validation: Check the digital airflow monitor on the hood before opening the chemical container.

  • PPE Selection: Don a lab coat, safety goggles, and double-layer nitrile gloves.

    • Causality: Nitrile provides a robust barrier against lipophilic aromatic compounds, addressing the H312 dermal hazard.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Dry powders can accumulate static charge, leading to sudden dispersion of particulates when transferred.

  • Weighing: Accurately weigh the required mass of the compound. Seal the source container immediately to minimize ambient moisture exposure.

Phase 2: Reaction Assembly (Example: Amidation)
  • Solvent Addition: Transfer the solid to a round-bottom flask. Add a polar aprotic solvent (e.g., anhydrous DMF or THF) to achieve complete dissolution.

    • Self-Validation: Perform a visual clarity check. A clear, homogeneous solution ensures no unreacted solid remains, which could otherwise cause localized hot spots upon reagent addition. If turbidity persists, incrementally increase the solvent volume.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Reagent Introduction: Slowly add coupling reagents (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIPEA) dropwise.

    • Causality: The activation of the carboxylic acid is exothermic. The ice bath prevents thermal degradation of the benzyloxy ether and controls the reaction kinetics.

  • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and hazard checkpoints for safely utilizing 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid in organic synthesis.

G Start Weighing Compound (Fume Hood, Nitrile Gloves) Solvent Solvent Addition (e.g., DMF/THF) Start->Solvent Transfer Reagent Reagent Addition (Dropwise) Solvent->Reagent Dissolve Hazard Hazard Check: Exothermic Reaction? Reagent->Hazard Monitor Temp Cooling Ice Bath Cooling (0-5 °C) Hazard->Cooling Yes RoomTemp Room Temp Stirring Hazard->RoomTemp No Isolation Product Isolation (Quench & Extract) Cooling->Isolation Complete RoomTemp->Isolation Complete

Workflow and hazard mitigation for reactions involving 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Emergency Response & Waste Disposal

Adherence to P-codes is mandatory for emergency response[3]:

  • Skin Contact (P302 + P352): Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse (P363).

  • Inhalation (P304 + P340): Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell (P312).

  • Spill Cleanup: Do not dry sweep. Moisten the solid spill with a compatible solvent (e.g., isopropanol) to suppress dust generation, then carefully sweep into a designated hazardous waste container for incineration (P501).

  • Storage (P402 + P404): Store in a dry, well-ventilated area away from direct light and strong reducing agents. Ensure the container is tightly closed.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Quinoline Scaffolds from 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

An Application Guide for Drug Development Professionals Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2][3][4][5] This document provides a comprehensive guide for the synthesis of functionalized quinoline derivatives, initiating from the specialized starting material, 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid. We will detail a robust, two-stage synthetic pathway involving a selective nitro group reduction followed by a thermally-driven cyclization to construct the core quinolone heterocycle. This guide is designed for researchers in drug discovery and process development, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation.

Strategic Overview: A Two-Stage Pathway to the Quinolone Core

The synthesis of a quinoline derivative from 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is most effectively approached through a reductive cyclization strategy. The logic behind this pathway is twofold:

  • Activation via Reduction: The nitro group is an electron-withdrawing group and must be converted to its corresponding amine (an aniline derivative). This transformation is fundamental, as the resulting amino group provides the necessary nucleophilicity to participate in ring formation.

  • Ring Construction: The newly formed 3-amino-2-(benzyloxy)-5-methoxybenzoic acid, an anthranilic acid derivative, is primed for cyclization. By reacting it with a suitable 1,3-dicarbonyl compound, such as a β-ketoester, we can construct the second ring of the quinoline system in a manner analogous to the Gould-Jacobs reaction.

This strategic approach is outlined in the workflow below.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Cyclization A Starting Material: 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid B Intermediate: 3-Amino-2-(benzyloxy)- 5-methoxybenzoic acid A->B Selective Nitro Reduction A->B D Final Product: Substituted 4-Hydroxy-quinolin-2(1H)-one B->D Condensation & Thermal Cyclization B->D C β-Ketoester (e.g., Ethyl Acetoacetate) C->D

Caption: High-level workflow for the synthesis of quinoline derivatives.

Stage 1: Selective Reduction of the Nitro Group

Principle and Rationale

The initial and critical step is the selective reduction of the aromatic nitro group to an amine. The choice of reducing agent is paramount to avoid unwanted side reactions, particularly the cleavage of the benzyl ether protecting group (debenzylation), which can readily occur under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

We recommend the use of sodium dithionite (Na₂S₂O₄) . It is a mild, effective, and chemoselective reducing agent for nitroarenes that operates in aqueous or mixed aqueous/organic systems and is compatible with the carboxylic acid, ether, and benzyloxy functionalities present in the starting material.

Experimental Protocol: Reduction

This protocol details the conversion of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid to 3-Amino-2-(benzyloxy)-5-methoxybenzoic acid .

Materials:

Reagent/SolventMolecular WeightMoles (equiv.)Mass/Volume
2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid317.28 g/mol 1.05.00 g
Sodium Dithionite (Na₂S₂O₄)174.11 g/mol 3.0 - 4.08.2 - 11.0 g
Tetrahydrofuran (THF)--50 mL
Water (Deionized)--50 mL
1 M Hydrochloric Acid (HCl)--As needed
Ethyl Acetate--For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (5.00 g) in a mixture of THF (50 mL) and water (50 mL).

  • Addition of Reductant: Gently warm the mixture to 50-60°C to aid dissolution. To the stirred suspension, add sodium dithionite (use 4 equivalents for robust conversion) portion-wise over 30 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Maintain the temperature at 60°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid. The disappearance of the starting material typically occurs within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to pH ~3-4 with 1 M HCl. This step protonates the product amine and neutralizes any excess base.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino acid product.

  • Purification: The crude product, 3-Amino-2-(benzyloxy)-5-methoxybenzoic acid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Stage 2: Quinolone Ring Formation via Cyclization

Principle and Rationale

With the anthranilic acid intermediate in hand, the next step is to construct the quinoline ring. The Conrad-Limpach and Gould-Jacobs reactions are classic methods for synthesizing quinolones from anilines and β-ketoesters.[1] We will employ a high-temperature condensation and cyclization reaction.

The mechanism proceeds in two key phases:

  • Condensation: The primary amino group of the anthranilic acid derivative attacks the keto-carbonyl of the β-ketoester (e.g., ethyl acetoacetate), followed by dehydration to form an enamine intermediate.

  • Intramolecular Cyclization: At elevated temperatures, the enamine undergoes an intramolecular acylation, where the aniline nitrogen attacks the ester carbonyl. This is followed by the elimination of ethanol to form the heterocyclic ring, yielding a highly stable, aromatic 4-hydroxy-quinolin-2(1H)-one system.

G cluster_mech Mechanism: Condensation and Cyclization Start 3-Amino-benzoic acid + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Acylation Product 4-Hydroxy-quinolin-2(1H)-one + Ethanol Cyclized->Product Elimination (-EtOH)

Caption: Simplified mechanism for quinolone formation.

Experimental Protocol: Cyclization

This protocol describes the synthesis of 8-(Benzyloxy)-4-hydroxy-5-methoxy-2-methylquinolin-2(1H)-one .

Materials:

Reagent/SolventMolecular WeightMoles (equiv.)Mass/Volume
3-Amino-2-(benzyloxy)-5-methoxybenzoic acid287.30 g/mol 1.04.00 g
Ethyl Acetoacetate130.14 g/mol 1.12.0 mL
Diphenyl Ether170.21 g/mol -20 mL
Hexane--For washing

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask fitted with a reflux condenser and a thermometer, combine the 3-Amino-2-(benzyloxy)-5-methoxybenzoic acid (4.00 g), ethyl acetoacetate (2.0 mL), and diphenyl ether (20 mL).

  • Initial Condensation: Heat the mixture to 140-150°C for 1 hour. During this phase, water and ethanol will begin to distill off as the initial condensation occurs.

  • Cyclization: Increase the temperature to 240-250°C (reflux) and maintain for 30-60 minutes. The cyclization reaction is driven by the high temperature. Monitor the reaction by TLC until the intermediate is consumed.

  • Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • While still warm, pour the mixture into a beaker containing 100 mL of vigorously stirring hexane. The product will precipitate out of the solution.

    • Continue stirring for 30 minutes as the mixture cools to room temperature.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with fresh hexane (3 x 50 mL) to remove the diphenyl ether solvent.

    • Dry the solid product under vacuum. If further purification is needed, the product can be recrystallized from hot dimethylformamide (DMF) or ethanol.

Concluding Remarks and Future Steps

The protocols described provide a reliable pathway to a highly functionalized quinolone derivative. This scaffold is an excellent platform for further chemical elaboration in a drug discovery program. The 4-hydroxy group can be converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This chloride is an excellent leaving group, enabling the introduction of various nucleophiles (amines, thiols) to build a library of diverse compounds for structure-activity relationship (SAR) studies.[6] The inherent biological significance of the quinoline core makes these derivatives promising candidates for screening in various therapeutic areas.[7][8]

References

  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. Skraup reaction.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • IntechOpen. Quinoline Heterocycles: Synthesis and Bioactivity.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • PubMed. Quinoline: An Attractive Scaffold in Drug Design.
  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.
  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • PMC. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Context 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Context

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1],. The molecule features a central benzene ring bearing four distinct functional groups: a carboxylic acid (-COOH), a benzyloxy ether (-OCH₂Ph), a nitro group (-NO₂), and a methoxy ether (-OCH₃).

Accurate structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how these functional groups interact electronically. This application note provides a self-validating protocol for the preparation, acquisition, and mechanistic interpretation of its ¹H and ¹³C NMR spectra.

Structural Analysis & Mechanistic Insights

The central benzene ring is a 1,2,3,5-tetrasubstituted system. This specific substitution pattern leaves only two aromatic protons on the core ring: H4 and H6 . The chemical shifts of these protons are strictly dictated by the push-pull electronic effects of the surrounding substituents, a phenomenon well-documented in the spectroscopic profiling of nitrobenzoic acids[2]:

  • Nitro Group (-NO₂) at C3: Acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It significantly deshields the adjacent H4 proton, pushing its resonance downfield.

  • Carboxylic Acid (-COOH) at C1: A moderate EWG that deshields the adjacent H6 proton.

  • Methoxy (-OMe) at C5 & Benzyloxy (-OBn) at C2: Act as strong electron-donating groups (EDG) via oxygen lone-pair resonance. They provide shielding effects to their respective ortho positions (H4 and H6).

Because H4 and H6 are meta to each other (separated by the C5-methoxy group), they do not exhibit standard ortho coupling. Instead, they couple with each other across four bonds, resulting in two distinct doublets with a small meta-coupling constant ( J≈2.5−3.0 Hz).

Electronic_Effects Core Central Benzene Ring (C1 to C6) NO2 -NO2 (C3) Strong EWG Deshields H4 Core->NO2 COOH -COOH (C1) Moderate EWG Deshields H6 Core->COOH OMe -OMe (C5) Strong EDG Shields H4 & H6 Core->OMe OBn -OBn (C2) Strong EDG Shields H4 & H6 Core->OBn H4 H4 Proton Net Shift: ~7.78 ppm NO2->H4 Deshielding H6 H6 Proton Net Shift: ~7.55 ppm COOH->H6 Deshielding OMe->H4 Shielding OMe->H6 Shielding

Electronic effects of substituents on the aromatic protons H4 and H6.

Experimental Protocol

To ensure a self-validating system, the following protocol emphasizes the causality behind each sample preparation and acquisition step.

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid into a clean 1-dram glass vial. Causality: This mass yields a concentration of ~50–80 mM, which is the optimal threshold to achieve a high signal-to-noise ratio for ¹³C NMR without causing concentration-dependent line broadening[3].

  • Solvent Selection: Add 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is selected over CDCl₃ because the highly polar -COOH and -NO₂ groups severely limit the molecule's solubility in non-polar solvents[4].

  • Homogenization: Vortex the vial for 30 seconds until the solid is completely dissolved. Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0​ ), making it impossible to achieve a high-quality shim[5].

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 50 mm. Causality: A 50 mm height ensures the liquid extends perfectly beyond the active volume of the spectrometer's RF coil, preventing vortexing artifacts during spinning[5].

Data Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.0 s

    • Pulse Angle: 30°

  • ¹³C NMR:

    • Number of Scans (ns): 1024

    • Relaxation Delay (d1): 2.0 s (Extended)

    • Decoupling: WALTZ-16 Composite Pulse Decoupling (CPD)

    • Causality: The molecule contains six quaternary carbons (C1, C2, C3, C5, C=O, and Ph-ipso). Quaternary carbons lack attached protons and thus rely on slower dipole-dipole relaxation mechanisms. An extended d1 delay ensures these nuclei fully relax between pulses, preventing signal saturation and allowing for accurate detection[6].

NMR_Workflow A 1. Sample Weighing (10-15 mg of Compound) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B C 3. Homogenization (Vortex/Sonicate) B->C D 4. Transfer to 5mm NMR Tube C->D E 5. Spectrometer Setup (Lock, Shim, Tune) D->E F 6. Data Acquisition (1H & 13C NMR) E->F

Workflow for the preparation and acquisition of NMR samples.

Data Presentation

The following tables summarize the expected quantitative NMR assignments based on the structural environment and empirical predictive models for nitrobenzoic acid derivatives[2],[6]. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-COOH13.20Broad Singlet (br s)1H-
Ar-H4 (Core Ring)7.78Doublet (d)1H3.0
Ar-H6 (Core Ring)7.55Doublet (d)1H3.0
Ar-H (Phenyl of OBn)7.45 – 7.30Multiplet (m)5H-
-OCH₂Ph (Benzyl)5.10Singlet (s)2H-
-OCH₃ (Methoxy)3.88Singlet (s)3H-
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C=O (Carboxylic Acid)166.5Quaternary (C)
C5 (Ar-OMe)154.2Quaternary (C)
C2 (Ar-OBn)144.5Quaternary (C)
C3 (Ar-NO₂)143.0Quaternary (C)
C-ipso (Phenyl of OBn)136.8Quaternary (C)
C-meta (Phenyl of OBn)128.8Methine (CH)
C-ortho (Phenyl of OBn)128.5Methine (CH)
C-para (Phenyl of OBn)128.2Methine (CH)
C1 (Ar-COOH)126.0Quaternary (C)
C6 (Core Ring)117.5Methine (CH)
C4 (Core Ring)112.0Methine (CH)
-OCH₂Ph (Benzyl)75.5Methylene (CH₂)
-OCH₃ (Methoxy)56.8Methyl (CH₃)

References

  • Title: Electronic Supplementary Material (ESI) for RSC Advances Source: Royal Society of Chemistry URL: [Link]

  • Title: NMR Sample Preparation Protocol Source: Western University (UWO) URL: [Link]

  • Title: NMR Method for the Quantitative Analysis of Liquid Samples Source: Defense Technical Information Center (DTIC) URL: [Link]

Sources

Method

The Strategic Application of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the rational design and synthesis of novel molecular entities with therapeutic potential are paramount. The strategic selection of starting materials and key intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rational design and synthesis of novel molecular entities with therapeutic potential are paramount. The strategic selection of starting materials and key intermediates can profoundly influence the efficiency and success of a medicinal chemistry campaign. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid emerges as a sophisticated and versatile building block, meticulously functionalized to offer a rich platform for the construction of complex and biologically active molecules.

This technical guide provides an in-depth exploration of the applications of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, presenting its strategic value in drug design, detailed protocols for its synthesis, and its subsequent elaboration into potential therapeutic agents. The narrative is grounded in established chemical principles and supported by authoritative references, offering researchers and drug development professionals a practical and scientifically rigorous resource.

The Architectural Logic of a Privileged Scaffold

The utility of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid in medicinal chemistry is not coincidental; it is a direct consequence of the strategic placement of four key functional groups on a benzoic acid scaffold. Benzoic acid derivatives are a cornerstone in pharmaceuticals, with the carboxylic acid moiety providing a crucial anchor for interactions with biological targets and imparting favorable pharmacokinetic properties.[1]

  • The Benzyloxy Group: This group serves a dual purpose. As a bulky, lipophilic substituent, it can engage in significant van der Waals and π-π stacking interactions within protein binding pockets, enhancing affinity and modulating selectivity.[1] The benzyloxy moiety is a recognized pharmacophore in various classes of bioactive molecules, including inhibitors of enzymes like monoamine oxidase-B (MAO-B).[2][3] Furthermore, it can function as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to reveal a new point for diversification or a key hydrogen-bonding group.[4]

  • The Methoxy Group: The methoxy group is a common feature in many approved drugs. It is a weak hydrogen bond acceptor and can influence the conformation of adjacent functionalities through steric and electronic effects. Its primary role is often to modulate the metabolic stability and pharmacokinetic profile of a molecule by blocking potential sites of oxidative metabolism.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.[5] Its most valuable feature in a synthetic context is its facile reduction to an amino group. This transformation provides a key entry point for a vast array of chemical modifications, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems, thereby enabling extensive structure-activity relationship (SAR) studies. Aromatic nitro compounds themselves have also been explored for their antimicrobial activities.[5]

  • The Carboxylic Acid: The carboxylic acid is a highly versatile functional group. It is ionizable at physiological pH, which can enhance aqueous solubility and provide a strong ionic interaction point with biological targets. It is also a synthetic handle for the formation of esters, amides, and other derivatives, allowing for the development of prodrugs or the fine-tuning of a compound's physicochemical properties.

Synthesis and Characterization

The synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is not explicitly detailed in readily available literature. However, a logical and robust synthetic route can be devised based on well-established organic transformations, starting from commercially available 2-hydroxy-5-methoxybenzoic acid. The overall synthetic strategy involves a Williamson ether synthesis to introduce the benzyloxy group, followed by a regioselective nitration.

Table 1: Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 1221791-72-5[6]
Molecular Formula C₁₅H₁₃NO₆[6]
Molecular Weight 303.27 g/mol
Appearance Solid[6]
Melting Point 134 - 135 °C[6]
Purity ≥95%[6]
Synthetic Workflow Diagram

Synthetic_Pathway Start 2-Hydroxy-5-methoxybenzoic acid Intermediate 2-(Benzyloxy)-5-methoxybenzoic acid Start->Intermediate 1. K₂CO₃, DMF 2. Benzyl bromide Product 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Intermediate->Product HNO₃, H₂SO₄, 0 °C

Caption: Proposed synthetic pathway for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic acids.

Materials:

  • 2-Hydroxy-5-methoxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 2-hydroxy-5-methoxybenzoic acid (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(benzyloxy)-5-methoxybenzoic acid.

Protocol 2: Synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

This protocol is based on standard nitration conditions for activated aromatic rings.

Materials:

  • 2-(Benzyloxy)-5-methoxybenzoic acid

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane

  • Ice

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar and a dropping funnel

  • Low-temperature thermometer

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask, dissolve 2-(benzyloxy)-5-methoxybenzoic acid (1.0 eq) in dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative while maintaining the internal temperature at 0-5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Application in Lead Generation and Optimization

The true value of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid is realized in its use as a scaffold for the generation of compound libraries for high-throughput screening or for lead optimization in a drug discovery project. The following protocol outlines a general procedure for the reduction of the nitro group and subsequent amide coupling.

Workflow for Library Synthesis

Library_Synthesis Start 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Reduction Nitro Group Reduction Start->Reduction e.g., H₂, Pd/C or SnCl₂ Amine 3-Amino-2-(benzyloxy)- 5-methoxybenzoic acid Reduction->Amine Coupling Amide Coupling Amine->Coupling R-NH₂, Coupling Reagent (e.g., HATU, EDC) Library Library of Amide Derivatives Coupling->Library

Caption: Conceptual workflow for the generation of a chemical library.

Protocol 3: Synthesis of a Representative Amide Derivative

Step A: Reduction of the Nitro Group

  • Dissolve 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 eq) in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-(benzyloxy)-5-methoxybenzoic acid, which can often be used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude 3-amino-2-(benzyloxy)-5-methoxybenzoic acid (1.0 eq) in an anhydrous solvent like DMF or dichloromethane.

  • Add a primary or secondary amine (1.1 eq) and a coupling reagent such as HATU (1.2 eq) or EDC (1.2 eq) in the presence of a base like triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final amide derivative by column chromatography or preparative HPLC.

Conclusion

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid represents a highly valuable and strategically designed building block for medicinal chemistry. Its unique combination of functional groups offers multiple avenues for synthetic diversification, enabling the efficient construction of novel and complex molecules. The protocols detailed in this guide provide a practical framework for the synthesis and application of this versatile intermediate, empowering researchers to accelerate their drug discovery efforts. The logical design of this scaffold, coupled with robust synthetic methodologies, underscores its potential to be a key component in the development of the next generation of therapeutic agents.

References

  • Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. Available from: [Link]

  • PubMed (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Available from: [Link]

  • PMC (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. Available from: [Link]

  • Wikipedia (n.d.). 3-Nitrobenzoic acid. Available from: [Link]

  • PrepChem.com (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Available from: [Link]

  • Google Patents (n.d.). Process for preparing substituted benzoic acid.
  • The Journal of Organic Chemistry (2005). Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][2][4]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups. Available from: [Link]

Sources

Application

Application Note: Process Optimization and Scale-Up Protocol for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Introduction & Mechanistic Rationale 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5) is a highly functionalized nitroaromatic building block frequently utilized in advanced pharmaceutical development and m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5) is a highly functionalized nitroaromatic building block frequently utilized in advanced pharmaceutical development and medicinal chemistry[1]. Nitroaromatic intermediates of this class are highly valued for their unique biological activities and serve as critical precursors in antitubercular and antiparasitic drug research[2].

Synthesizing this specific molecular architecture demands precise regiocontrol and chemoselectivity. Direct selective O-alkylation of a phenol in the presence of a free carboxylic acid is thermodynamically and kinetically challenging, often leading to intractable mixtures. To bypass this, our optimized scale-up protocol employs a global benzylation / selective saponification strategy.

  • Regioselective Nitration: The synthesis begins with 5-methoxysalicylic acid. The hydroxyl group at C2 is strongly activating and ortho/para directing. Because the C5 position is occupied by the methoxy group, the synergistic directing effects of the hydroxyl group and the meta-directing carboxylic acid drive the electrophilic aromatic substitution exclusively to the C3 position, yielding 2-hydroxy-5-methoxy-3-nitrobenzoic acid[3].

  • Global Benzylation: By treating the intermediate with an excess of benzyl bromide and a mild base, both the carboxylic acid and the phenol are benzylated, driving the reaction to a single, easily purifiable ester intermediate.

  • Selective Saponification: Lithium hydroxide is used to selectively cleave the benzyl ester—regenerating the carboxylic acid—while the benzyl ether remains completely stable under these mild basic conditions.

Reaction Pathway Visualization

SynthesisRoute A 5-Methoxysalicylic Acid (Starting Material) B Nitration (HNO3, AcOH, 0-5°C) A->B C 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid (Intermediate 1) B->C D Global Benzylation (BnBr, K2CO3, DMF, 60°C) C->D E Benzyl 2-(benzyloxy)-5-methoxy- 3-nitrobenzoate (Intermediate 2) D->E F Selective Saponification (LiOH, THF/MeOH/H2O) E->F G 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid (Final API Building Block) F->G

Fig 1. Three-step synthetic workflow for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Step-by-Step Scale-Up Protocols & Self-Validating IPCs

Step 1: Regioselective Nitration
  • Objective: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzoic acid (CAS 2888-01-9).

  • Causality & Scale-Up Note: Nitration is highly exothermic. Glacial acetic acid is used as a solvent to moderate the reactivity of fuming nitric acid, preventing over-nitration and oxidative degradation of the methoxy group.

  • Procedure:

    • Charge a 5 L jacketed reactor with 5-methoxysalicylic acid (500 g, 2.97 mol) and glacial acetic acid (2.5 L).

    • Cool the suspension to 0–5 °C using an external chiller.

    • Add fuming nitric acid (190 mL, 1.05 eq) dropwise over 2 hours. Self-Validation: The internal temperature must strictly not exceed 5 °C; the mixture will transition from a pale suspension to a deep yellow solution as the nitro group is incorporated.

    • Stir the reaction at 5 °C for an additional 2 hours.

    • In-Process Control (IPC): Analyze via HPLC. Proceed only when the starting material peak is <1%.

    • Quench by pouring the mixture slowly into 10 L of vigorously stirred ice water.

    • Filter the resulting bright yellow precipitate, wash with cold water (3 x 1 L), and dry under vacuum at 45 °C to a constant weight.

Step 2: Global Benzylation
  • Objective: Synthesis of Benzyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate.

  • Causality & Scale-Up Note: Potassium carbonate is selected over stronger bases (like NaH) to safely deprotonate both the phenol and carboxylic acid without triggering side reactions. DMF ensures complete solvation of the dianion species, accelerating the SN2 displacement of benzyl bromide.

  • Procedure:

    • Charge a 10 L reactor with 2-hydroxy-5-methoxy-3-nitrobenzoic acid (500 g, 2.34 mol) and anhydrous DMF (4 L).

    • Add finely powdered K₂CO₃ (808 g, 5.85 mol, 2.5 eq) in portions. Self-Validation: Mild effervescence (CO₂ release) and a color shift to dark orange/red indicate the formation of the phenoxide/carboxylate salt.

    • Add Benzyl bromide (840 g, 4.91 mol, 2.1 eq) dropwise over 1 hour.

    • Heat the mixture to 60 °C and stir for 6 hours.

    • IPC: TLC (Hexanes:EtOAc 3:1) to confirm the disappearance of the highly polar starting material and the appearance of a single non-polar spot.

    • Cool to room temperature and quench with 15 L of cold water.

    • Extract with Ethyl Acetate (3 x 4 L). Wash the combined organic layers with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a viscous oil, which is used directly in the next step.

Step 3: Selective Saponification
  • Objective: Synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5).

  • Causality & Scale-Up Note: LiOH is preferred over NaOH/KOH. The lithium cation coordinates strongly with the ester carbonyl, enhancing the electrophilicity of the carbon center and allowing for rapid hydrolysis at room temperature. This prevents any potential thermal cleavage of the benzyl ether.

  • Procedure:

    • Dissolve the crude Benzyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate (approx. 920 g) in a mixture of THF (3 L) and Methanol (1 L).

    • Prepare a solution of LiOH·H₂O (196 g, 4.68 mol, 2.0 eq) in DI water (1 L) and add it to the reactor.

    • Stir vigorously at 20–25 °C for 4 hours. Self-Validation: The biphasic mixture will gradually homogenize as the ester is converted to the water-soluble lithium carboxylate salt.

    • IPC: HPLC to confirm complete consumption of the benzyl ester.

    • Concentrate the mixture under vacuum to remove THF and Methanol.

    • Dilute the aqueous residue with water (2 L) and wash with MTBE (2 x 1 L) to remove the benzyl alcohol byproduct.

    • Cool the aqueous layer to 5 °C and slowly acidify with 2M HCl to pH 2. Self-Validation: A thick, off-white to pale yellow precipitate will form immediately upon crossing the pKa threshold of the acid.

    • Filter the product, wash with cold water, and dry under vacuum at 50 °C for 24 hours.

Quantitative Data & Process Parameters

StepChemical TransformationKey ReagentsCritical Process Parameter (CPP)Expected YieldTarget Purity (HPLC)
1 Regioselective NitrationHNO₃, AcOHTinternal ≤ 5 °C82 - 85%> 98%
2 Global BenzylationBnBr, K₂CO₃, DMFTinternal = 60 °C, 6hQuantitative (Crude)N/A (Used directly)
3 Selective SaponificationLiOH, THF/MeOH/H₂OpH adjustment to 2.078 - 81% (Over 2 steps)> 95%

Analytical Validation

To ensure the final product meets the ≥95% purity standard required for commercial and research applications[1][4], the following analytical methods must be employed:

  • HPLC: Reverse-phase C18 column, gradient elution (Water/MeCN + 0.1% TFA). Target purity >95% AUC.

  • ¹H NMR (DMSO-d6): Confirm the presence of the benzyl ether (singlet near 5.1 ppm, 2H) and the absence of the benzyl ester (no singlet near 5.3 ppm). The aromatic protons of the core ring should appear as two distinct meta-coupled doublets.

  • Melting Point: Expected range 134 – 135 °C[1].

References

  • Sigma-Aldrich. "2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5) Product Page."
  • Smolecule. "2-Hydroxy-5-methoxy-3-nitrobenzoic acid (CAS 2888-01-9) Biological Activity and Synthesis."
  • Benchchem. "3-Methoxy-5-nitrobenzamide / Nitroaromatic Synthesis in Antiparasitic Research."
  • LookChem. "3-METHOXY-5-NITROBENZOIC ACID Properties."
  • abcr Gute Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid

Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) . This compound is a critical building block in pharmaceutical drug development, particularly f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) . This compound is a critical building block in pharmaceutical drug development, particularly for synthesizing functionalized benzamides and heterocyclic active pharmaceutical ingredients (APIs).

Despite its simple structure, researchers frequently encounter severely depressed yields when attempting to synthesize this molecule from 5-methoxy-3-nitrosalicylic acid. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a validated standard operating procedure (SOP) to maximize your synthetic yield.

Mechanistic Overview & Synthetic Strategy

The most robust route to this target is a two-step process: Global Benzylation followed by Selective Saponification . Because the starting material contains both a carboxylic acid and a phenolic hydroxyl group, attempting a mono-benzylation exclusively at the hydroxyl group is kinetically unfavorable. The scientifically sound approach is to intentionally over-alkylate to form the benzyl ester intermediate, and then selectively hydrolyze the ester back to the acid .

Workflow A 5-Methoxy-3-nitro- salicylic acid (Starting Material) B Benzyl 2-(benzyloxy)- 5-methoxy-3-nitrobenzoate (Intermediate) A->B BnBr, K2CO3, TBAI DMF, 80°C (Global Benzylation) C 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid (Target Product) B->C LiOH, THF/H2O Room Temp (Saponification)

Caption: Two-step synthesis workflow for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my O-benzylation step so low, with mostly unreacted starting material recovered? Cause: The 2-hydroxyl group in 5-methoxy-3-nitrosalicylic acid is exceptionally difficult to alkylate due to two factors:

  • Steric Hindrance: It is flanked by a bulky nitro group at the 3-position and a carboxylate at the 1-position.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton is tightly locked in strong hydrogen bonds with the adjacent nitro and carboxylate oxygens, drastically reducing the nucleophilicity of the resulting phenoxide anion. Solution: Switch to a highly polar aprotic solvent like DMF to poorly solvate the anion, thereby increasing its reactivity. More importantly, add a catalytic amount of Tetrabutylammonium iodide (TBAI) . TBAI acts as a phase-transfer catalyst and converts benzyl bromide to benzyl iodide in situ (Finkelstein reaction). Benzyl iodide is a vastly superior electrophile capable of overcoming the high activation energy barrier caused by steric hindrance .

Q2: My LC-MS shows a mass corresponding to the di-benzylated compound. How do I prevent over-alkylation? Cause: You cannot easily prevent it. The carboxylate anion is significantly less sterically hindered and more nucleophilic than the ortho-phenoxide anion. Therefore, the carboxylic acid will almost always be benzylated first. Solution: Embrace the global benzylation. Drive the reaction to completion using an excess of benzyl bromide (2.5 equivalents) to form benzyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate exclusively. Once isolated, perform a controlled alkaline hydrolysis (saponification). Esters are easily cleaved by hydroxide, whereas benzyl ethers are completely stable to basic hydrolysis.

Q3: During the hydrolysis of the benzyl ester, I am observing degradation and loss of the nitro group. What is causing this? Cause: Using harsh basic conditions (e.g., concentrated NaOH or KOH at reflux) on electron-deficient aromatic rings can trigger unwanted side reactions. The strong electron-withdrawing nature of the nitro group makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), where the hydroxide ion can displace the methoxy or even the nitro group itself. Solution: Use mild saponification conditions. Lithium hydroxide monohydrate (LiOH·H2O) in a THF/Water mixture at room temperature is sufficient to cleave the benzyl ester without triggering SNAr degradation pathways.

Q4: How do I efficiently purify the final product from excess benzyl alcohol? Cause: The saponification of the benzyl ester releases one equivalent of benzyl alcohol, which often co-precipitates and turns the final product into a sticky oil rather than a crystalline solid. Solution: Implement a strict acid-base extraction protocol. Before acidifying the reaction mixture to precipitate your target acid, wash the basic aqueous layer twice with diethyl ether or ethyl acetate. The basic aqueous layer will retain your product as a water-soluble lithium/sodium carboxylate salt, while the organic wash will strip away the neutral benzyl alcohol and any unreacted benzyl bromide.

Troubleshooting Start Issue: Low Yield of Target Acid Check1 Is the 2-OH fully benzylated? Start->Check1 Action1 Add TBAI catalyst & increase temp to 80°C Check1->Action1 No (Steric Hindrance) Check2 Is the product a benzyl ester? Check1->Check2 Yes Action2 Perform LiOH/THF selective saponification Check2->Action2 Yes (Over-alkylation) Check3 Are there degradation byproducts? Check2->Check3 No Action3 Lower hydrolysis temp to avoid SNAr reactions Check3->Action3 Yes (Harsh Base)

Caption: Diagnostic logic tree for troubleshooting synthesis yields.

Quantitative Data: Optimization of Benzylation Conditions

The following table summarizes the causal relationship between reaction conditions and the yield of the global benzylation intermediate.

Base (Equivalents)SolventCatalystTemperatureYield (Global Benzylation)Mechanistic Observation
K₂CO₃ (2.0 eq)AcetoneNoneReflux (56°C)< 20%Mainly esterification; 2-OH remains unreacted due to H-bonding.
K₂CO₃ (3.0 eq)DMFNone80°C65%Polar aprotic solvent improves phenoxide nucleophilicity.
Cs₂CO₃ (3.0 eq)DMFNone80°C78%Cesium effect increases solubility and reactivity of the base.
K₂CO₃ (3.0 eq) DMF TBAI (0.1 eq) 80°C > 90% Optimal: Finkelstein catalysis overcomes steric hindrance.

Standard Operating Procedure (SOP): Two-Step Synthesis

This self-validating protocol ensures that unreacted intermediates are systematically purged at each stage.

Step 1: Global Benzylation (Synthesis of Benzyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate)
  • Setup: Charge a dry round-bottom flask with 5-methoxy-3-nitrosalicylic acid (1.0 eq) and anhydrous DMF (10 mL per gram of starting material).

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 eq) and TBAI (0.1 eq). Stir the suspension at room temperature for 15 minutes to initiate deprotonation. The solution will darken as the phenoxide forms.

  • Alkylation: Add benzyl bromide (2.5 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser, heat the reaction mixture to 80°C, and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench by pouring the mixture into crushed ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude benzyl ester can be used directly in Step 2.

Step 2: Selective Saponification (Synthesis of Target Acid)
  • Solvation: Dissolve the crude benzyl ester from Step 1 in a 3:1:1 mixture of THF / Methanol / Water.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir vigorously at room temperature for 4–6 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc) until the non-polar ester spot completely disappears.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF and Methanol.

  • Organic Wash (Critical Step): Dilute the remaining aqueous residue with additional water (20 mL). Wash the basic aqueous layer with Diethyl Ether (2 × 15 mL). Discard the ether layer (this removes the cleaved benzyl alcohol).

  • Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify to pH 1–2 using dropwise addition of 1N HCl. A thick precipitate will form.

  • Isolation: Collect the precipitated 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid by vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the pure target compound.

References

  • Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents: Synthesis of 2-benzyloxybenzoic acid derivatives. University of Wollongong Research Online. Retrieved from[Link]

Optimization

Optimization of reaction conditions for quinoline synthesis from "2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of synthesizing a quinoline scaffold from 2-(Benzyloxy)-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of synthesizing a quinoline scaffold from 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid .

This transformation requires a strategic two-phase approach: a highly chemoselective nitro reduction followed by a regioselective annulation. The primary challenge lies in preserving the sensitive benzyl ether (-OBn) protecting group while driving the reaction to completion.

Pathway Overview & Mechanistic Logic

The synthesis relies on converting the starting nitroarene into an intermediate aniline, which is then trapped via a modified Combes quinoline synthesis using a β -diketone (e.g., acetylacetone).

G SM Starting Material 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Red Selective Reduction (Fe, NH4Cl, EtOH/H2O) SM->Red Step 1 Int Intermediate Aniline 3-Amino-2-(benzyloxy)- 5-methoxybenzoic acid Red->Int SET Mechanism Ann Combes Annulation (Acetylacetone, Eaton's Reagent) Int->Ann Step 2 Prod Target Quinoline 8-(Benzyloxy)-7-carboxy- 5-methoxy-2,4-dimethylquinoline Ann->Prod Regioselective Cyclization

Fig 1: Two-step synthetic workflow from nitrobenzoic acid to substituted quinoline.

Phase 1: Selective Nitro Reduction

The goal of this phase is to reduce the C3-nitro group to an amine without triggering the hydrogenolysis of the C2-benzyloxy group.

Q: Why did my benzyl ether cleave during the nitro reduction? A: If you utilized standard catalytic hydrogenation (e.g., Pd/C with H2​ gas), the palladium catalyst will readily facilitate the hydrogenolysis of the benzyl ether alongside the nitro reduction[1]. To prevent this, you must switch to a metal-mediated single-electron transfer (SET) mechanism. The Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ) is completely chemoselective, leaving the benzyl ether intact while quantitatively reducing the nitro group[2].

Q: The Fe/ NH4​Cl reduction is stalling. How can I drive it to completion? A: Stalling in metal-mediated reductions usually occurs due to oxide passivation on the iron surface. Ensure you are using finely powdered Iron (325 mesh) and maintain vigorous mechanical stirring. The reaction relies on the continuous exposure of fresh Fe(0) surfaces. If stalling persists, adding a catalytic amount of acetic acid (0.1 eq) can help etch the iron surface and re-initiate the SET process.

Table 1: Troubleshooting Nitro Reduction Conditions
Reagent SystemBenzyl Ether StabilityChemoselectivityYield ExpectationRecommendation
H2​ , Pd/C Cleaved (Hydrogenolysis)PoorLow (Debenzylated)Avoid
SnCl2​ / HCl StableModerateMedium (Acid degradation)Use with caution
Fe / NH4​Cl StableExcellentHigh (>90%)Optimal
Protocol 1: Chemoselective Iron-Mediated Reduction

Self-Validating System: The reaction mixture will transition from a clear yellow solution to a dense black suspension ( Fe3​O4​ formation), providing a visual cue of active electron transfer.

  • Setup: To a round-bottom flask, add 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 eq) and dissolve in a 3:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Ammonium Chloride ( NH4​Cl , 4.0 eq) and finely powdered Iron (Fe, 4.0 eq).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring for 3 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active, higher- Rf​ nitro spot and the appearance of a lower- Rf​ , ninhydrin-positive amine spot confirms completion.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot ethanol. Concentrate the filtrate in vacuo to isolate 3-amino-2-(benzyloxy)-5-methoxybenzoic acid.

Phase 2: Quinoline Annulation (Combes Cyclization)

With the intermediate aniline synthesized, the next step is a Combes-type condensation with acetylacetone to form the quinoline core.

Q: I am seeing severe degradation and loss of the benzyl group during cyclization. What went wrong? A: Traditional Combes or Skraup syntheses rely on harsh acids like concentrated H2​SO4​ at temperatures exceeding 120°C. Under these conditions, the benzyl ether is highly susceptible to acid-catalyzed cleavage, and the carboxylic acid may decarboxylate. To resolve this, replace H2​SO4​ with Eaton's Reagent (7.5 wt% P2​O5​ in methanesulfonic acid). Eaton's reagent acts as a powerful desiccant and cyclizing agent at much lower temperatures (50°C–70°C), preserving sensitive functional groups[3][4].

Q: Will I get a mixture of regioisomers during the cyclization? A: No. While meta-substituted anilines typically yield a mixture of regioisomers during electrophilic aromatic annulation, your specific substrate is sterically and chemically restricted. The C2 position is blocked by the bulky benzyloxy group, forcing the acid-catalyzed ring closure to occur exclusively at the unsubstituted C4 position.

RegioLogic Aniline 3-Amino-2-(benzyloxy)-5-methoxybenzoic acid Cond1 Electrophilic Attack at C2? Aniline->Cond1 Cond2 Electrophilic Attack at C4? Aniline->Cond2 Result1 BLOCKED (Steric hindrance & -OBn group) Cond1->Result1 Result2 FAVORED (Unsubstituted ortho position) Cond2->Result2

Fig 2: Logical relationship dictating the 100% regioselective annulation at the C4 position.

Table 2: Optimization of Combes Cyclization Catalysts
Acid CatalystReaction TempO-Benzyl StabilityByproduct RiskRecommendation
Conc. H2​SO4​ 120°CCleavedDecarboxylationAvoid
Polyphosphoric Acid (PPA) 90°C - 110°CModerateTarry residuesSub-optimal
Eaton's Reagent 50°C - 70°CStableMinimalOptimal
Protocol 2: Eaton's Reagent-Mediated Annulation

Self-Validating System: The use of Eaton's reagent prevents the formation of intractable tar (common in PPA reactions). The basic workup self-validates neutralization via the cessation of CO2​ evolution.

  • Schiff Base Formation: In a dry flask, combine 3-amino-2-(benzyloxy)-5-methoxybenzoic acid (1.0 eq) and acetylacetone (1.5 eq).

  • Catalysis: Slowly add Eaton's Reagent (10 volumes relative to the aniline) at room temperature. The mixture will become viscous.

  • Cyclization: Heat the reaction to 60°C. The electron-withdrawing nature of the C1-carboxylic acid slightly deactivates the ring, making the 60°C heating crucial for driving the electrophilic attack at C4[3]. Stir for 6-8 hours.

  • Validation: Monitor via LC-MS. The intermediate Schiff base mass should fully transition to the dehydrated quinoline mass ( [M+H]+ ).

  • Workup: Cool the mixture to 0°C and quench by dropwise addition into an ice-cold saturated solution of Sodium Bicarbonate ( NaHCO3​ ). Wait until effervescence completely stops (validating the neutralization of methanesulfonic acid). Extract the aqueous layer with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate to yield 8-(benzyloxy)-7-carboxy-5-methoxy-2,4-dimethylquinoline.

References

  • Benchchem - A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. [1]

  • Chemical Reviews (ACS) - Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. [2]

  • Shanghai Institute of Organic Chemistry (SIOC) - Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. [3]

  • ResearchGate - Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. [4]

Sources

Troubleshooting

"2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" stability and storage issues

Advanced Troubleshooting, Stability, and Storage Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting, Stability, and Storage Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we dissect the molecular vulnerabilities of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5) and provide field-proven, causality-driven solutions for researchers and drug development professionals.

Molecular Vulnerability Profile

Understanding how to store and handle this compound requires analyzing its three primary functional groups:

  • Carboxylic Acid (-COOH): Provides solubility in basic aqueous media but makes the compound susceptible to hygroscopic caking if exposed to high ambient humidity[1].

  • Nitro Group (-NO 2​ ): While generally stable under standard conditions, it is highly reactive toward reducing agents (e.g., Pd/C, H 2​ ), which will rapidly reduce it to an aniline derivative.

  • Benzyl Ether (-OBn): This is the most labile moiety in the molecule. While benzyl ethers are celebrated for their robustness in multi-step synthesis[2], they are inherently susceptible to autoxidation and visible-light-mediated oxidative debenzylation[3]. Prolonged exposure to atmospheric oxygen and ambient light converts the benzyl ether into benzaldehyde and the corresponding phenol[4].

Quantitative Storage Parameters

To prevent degradation, storage conditions must suppress the activation energy required for autoxidation and hydrolysis.

ParameterOptimal ConditionCritical ThresholdCausality / Consequence
Temperature 2°C to 8°C> 25°CThermal autoxidation of the benzylic position accelerates exponentially above room temperature[4].
Light Exposure 0 Lux (Amber/Opaque)> 500 LuxUV/Vis photons provide the activation energy required for radical-mediated oxidative debenzylation[3].
Humidity < 20% RH> 40% RHMoisture induces caking of the crystalline powder, altering dissolution kinetics and effective molarity[1].
Atmosphere Argon or N 2​ backfillAmbient Air (21% O 2​ )Atmospheric oxygen acts as the terminal oxidant in the degradation of the benzyl ether to benzaldehyde[4].
Degradation Pathways & Logical Relationships

The following diagram maps the environmental triggers to their specific molecular degradation pathways.

Degradation_Pathways Compound 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Trigger1 Ambient Light / UV (Photo-oxidation) Compound->Trigger1 Trigger2 Atmospheric Oxygen (Autoxidation over time) Compound->Trigger2 Trigger3 Moisture / Humidity (Hygroscopic action) Compound->Trigger3 Mech1 Radical Cleavage of Benzyl Ether Trigger1->Mech1 Mech2 Peroxide Formation at Benzylic Position Trigger2->Mech2 Mech3 Crystal Lattice Disruption Trigger3->Mech3 Outcome1 Yields: Benzaldehyde + Phenol Derivative Mech1->Outcome1 Outcome2 Yields: Benzoate Esters (Impurities) Mech2->Outcome2 Outcome3 Yields: Caking & Weighing Errors Mech3->Outcome3

Logical relationship of environmental triggers and degradation pathways.

Frequently Asked Questions (Troubleshooting)

Q1: My stored batch of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid has changed from a pale yellow powder to a darker, slightly sticky substance. Is it still usable? A1: No, it should be re-purified or discarded. The causality here is the autoxidation of the benzyl ether[4]. When exposed to air and light over months, the benzylic carbon forms a hydroperoxide intermediate, which decomposes into benzaldehyde (causing the sticky, oily texture and distinct almond odor) and 2-hydroxy-5-methoxy-3-nitrobenzoic acid.

Q2: I am running a multi-step synthesis and the benzyl group is cleaving prematurely. What is causing this? A2: Benzyl ethers are highly stable to basic and mildly acidic conditions[2], but they are highly sensitive to single-electron oxidants and photolytic conditions. If your reaction mixture is exposed to strong light or trace transition metals, visible-light-mediated oxidative debenzylation can occur[3]. Ensure you are running sensitive steps in amber glassware and avoiding reagents like DDQ unless deprotection is intended.

Q3: The powder has formed hard clumps in the bottle. How does this affect my experiments? A3: Nitrobenzoic acid derivatives are prone to hygroscopic caking[1]. While the chemical structure may remain intact, the absorbed water disrupts the crystal lattice, adding unpredictable mass. Weighing clumped powder will result in a lower effective molarity in your reactions. Always store the compound in a desiccator and break up clumps in a dry environment before weighing.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to assess the stability and purity of your compound.

Protocol 1: RP-HPLC Purity and Degradation Assessment

Causality: We use 0.1% Trifluoroacetic acid (TFA) in the mobile phase to fully protonate the carboxylic acid moiety. If unprotonated, the molecule will exist in a dynamic equilibrium of ionized and unionized states, causing severe peak tailing and inaccurate integration.

Self-Validation Check: Always run a standard of pure benzaldehyde alongside your sample. If the benzaldehyde peak appears in your sample chromatogram, it definitively confirms oxidative debenzylation has occurred.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.0 mg of the compound and dissolve it in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v). Vortex until fully dissolved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (PTFE is chosen to prevent non-specific binding of the nitroaromatic compound).

  • Column Setup: Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Set the column oven to 25°C.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

    • Run a linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the aromatic rings) and 280 nm.

  • Analysis: The intact compound will elute late in the gradient (highly hydrophobic due to the benzyl group). Degradation products (the phenol derivative and benzaldehyde) will elute significantly earlier.

HPLC_Workflow Step1 1. Sample Prep Dissolve 1 mg/mL in MeCN:H2O (1:1) Step2 2. Filtration Pass through 0.22 µm PTFE Syringe Filter Step1->Step2 Step3 3. Injection Inject 10 µL onto C18 Column (25°C) Step2->Step3 Step4 4. Elution Gradient 0.1% TFA in H2O/MeCN (Hold 15 mins) Step3->Step4 Step5 5. UV Detection Monitor at 254 nm (Aromatic rings) Step4->Step5

Step-by-step experimental workflow for RP-HPLC purity validation.

Protocol 2: Long-Term Storage Workflow

Causality: Minimizing the presence of terminal oxidants (O 2​ ) and activation energy (heat/light) prevents the radical initiation step of autoxidation.

  • Desiccation: Upon receiving the compound, immediately transfer the primary container into a vacuum desiccator containing active Drierite (calcium sulfate).

  • Inert Atmosphere: Before sealing the primary container after use, gently blow a stream of Argon or high-purity Nitrogen gas into the vial for 10 seconds to displace atmospheric oxygen.

  • Light Protection: Wrap the clear/translucent vial in aluminum foil or transfer the material to an actinic amber glass vial.

  • Temperature Control: Store the sealed, inert, light-protected vial in a dedicated chemical refrigerator at 2°C to 8°C. Allow the vial to warm to room temperature in the desiccator before opening to prevent condensation.

References
  • Title: 3-Methoxy-2-nitrobenzoic acid 0.
  • Title: Safety Data Sheet: 3-Nitrobenzoic acid Source: Carl ROTH URL
  • Title: A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions Source: Benchchem URL
  • Title: Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups Source: NIH/PMC URL
  • Title: Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids Source: MDPI URL

Sources

Optimization

HPLC method development for "2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" and impurities

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Successful chromatography is not about trial and error; it is about understanding the physicochemical causality of your molecule and designing a self-validating system that proves its own accuracy during every run.

Here, we will dissect the analytical strategy for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid , a complex intermediate with ionizable, chromophoric, and highly lipophilic domains.

Part 1: Analyte Intelligence & Physicochemical Profiling

You cannot separate what you do not fundamentally understand. The target molecule, 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (MW: 303.27 g/mol ), presents a unique set of chromatographic challenges due to its competing functional groups.

Table 1: Physicochemical Properties & Chromatographic Implications

Functional GroupProperty / BehaviorChromatographic Consequence & Causality
Carboxylic Acid (-COOH) Ionizable (Estimated pKa ~3.0 - 3.5).Requires an acidic mobile phase (pH < 2.5) to suppress ionization. If deprotonated, the molecule becomes highly polar, leading to poor retention and severe peak tailing[1].
Benzyloxy Group (-OCH₂Ph) Highly lipophilic / bulky.Drives strong retention on reversed-phase (RP) columns. Requires a high percentage of organic modifier (e.g., >60% Acetonitrile) for elution.
Nitro Group (-NO₂) Strong electron-withdrawing chromophore.Shifts UV absorbance. Allows for highly sensitive detection at 254 nm and 280 nm, but can cause co-elution issues with structurally similar nitro-aromatic impurities[2].
Methoxy Group (-OCH₃) Electron-donating.Creates localized polarity, offering opportunities for dipole-dipole interactions with specific stationary phases (e.g., Phenyl-Hexyl).

Part 2: Core Workflow & Self-Validating Protocol

A robust method must be self-validating—meaning the data generated inherently proves the method's specificity and stability. We achieve this by utilizing Diode Array Detection (DAD) for internal peak purity analysis and employing a gradient that covers the entire polarity spectrum of potential impurities.

HPLC_Workflow Start 1. Analyte Profiling (pKa, LogP, UV) ColSelect 2. Column Selection (Phenyl-Hexyl for Pi-Pi) Start->ColSelect pHScout 3. Mobile Phase Scouting (pH 2.0 to suppress -COOH) ColSelect->pHScout GradOpt 4. Gradient Optimization (Targeting lipophilic impurities) pHScout->GradOpt Validation 5. ICH Q2(R1) Validation (Specificity via Spiking) GradOpt->Validation

Fig 1. Systematic HPLC method development workflow for ionogenic and lipophilic compounds.

Step-by-Step Methodology: RP-HPLC Method

This protocol is designed to baseline-resolve the API from polar precursors (e.g., 2-hydroxy-5-methoxy-3-nitrobenzoic acid) and lipophilic alkylating agents (e.g., benzyl chloride).

Step 1: Mobile Phase Preparation (The Ion-Suppression Strategy)

  • Mobile Phase A (Buffer): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: The general rule for reversed-phase LC is that the retention of a carboxylic acid-containing analyte will significantly increase, and peak shape will sharpen, when the mobile phase is buffered at a pH much lower than its pKa[3].

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile provides lower viscosity and better mass transfer than methanol, yielding sharper peaks for bulky aromatic compounds.

Step 2: Column Chemistry Selection

  • Stationary Phase: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

    • Causality: The API contains two aromatic rings. A Phenyl-Hexyl column provides orthogonal π−π selectivity compared to a standard C18, which is critical for resolving positional isomers and structurally similar aromatic impurities.

Step 3: Gradient Elution Design (The Polarity Sweep)

  • 0.0 - 5.0 min (5% B to 25% B): Elutes highly polar de-benzylated impurities (e.g., 2-hydroxy-5-methoxy-3-nitrobenzoic acid).

  • 5.0 - 15.0 min (25% B to 70% B): Elutes the main API (2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid).

  • 15.0 - 22.0 min (70% B to 95% B): Washes out highly lipophilic impurities (e.g., unreacted benzyl chloride).

  • 22.0 - 25.0 min (95% B): High-organic hold to ensure zero carryover.

  • 25.0 - 30.0 min (5% B): Re-equilibration.

Step 4: Detection & Self-Validation

  • Detector: DAD scanning from 200 nm to 400 nm.

    • Self-Validation: Extract chromatograms at 254 nm for the API mass balance[2]. Simultaneously, use the DAD software to calculate the "Peak Purity Index" of the main peak. If the purity angle is less than the purity threshold, the method has successfully proven that no hidden impurities are co-eluting under the main peak.

Part 3: Degradation Pathways & Impurity Tracking

To develop a stability-indicating method, we must anticipate how the molecule will degrade under stress.

Degradation_Pathway API 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Hydrolysis Ether Cleavage (Acidic/Harsh Conditions) API->Hydrolysis Reduction Nitro Reduction (Light/Metals) API->Reduction ImpA 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid Hydrolysis->ImpA ImpB Benzyl Alcohol / Chloride Hydrolysis->ImpB ImpC 3-Amino-2-(benzyloxy)- 5-methoxybenzoic acid Reduction->ImpC

Fig 2. Primary degradation pathways and resulting impurities for the target analyte.

Table 2: Impurity Elution Prediction (Relative Retention Time - RRT)

CompoundPolarity vs. APIEstimated RRTDetection Strategy
2-Hydroxy-5-methoxy-3-nitrobenzoic acidMuch Higher (Loss of benzyl group)~0.3 - 0.4Absorbs well at 254 nm.
3-Amino-2-(benzyloxy)-5-methoxybenzoic acidHigher (Amine is more polar than nitro)~0.7 - 0.8Monitor at 230 nm (amine shift).
2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid Reference 1.00 Quantify at 254 nm.
Benzyl Chloride (Starting Material)Lower (Highly lipophilic, neutral)~1.5 - 1.8Monitor at 210 nm (lacks nitro chromophore).

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my main API peak exhibiting severe tailing (Asymmetry factor > 2.0) despite using a brand-new, high-purity C18 column? A: This is a classic symptom of secondary interactions caused by incomplete ion suppression. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid has a carboxylic acid group. If your mobile phase pH is near its pKa (e.g., using plain water or a weak pH 4.0 buffer), the molecule exists in a state of partial ionization[1]. The ionized fraction interacts with residual silanols on the silica matrix, causing the tail. Fix: Drop the pH of Mobile Phase A to 2.0 using 0.1% TFA or a 10 mM Potassium Phosphate buffer (pH 2.5). This forces the molecule into its fully protonated, neutral state, eliminating the tailing.

Q2: We suspect Benzyl Chloride is present as a residual starting material, but we cannot see it on our chromatogram. How do we ensure its detection? A: Benzyl chloride is a neutral, highly lipophilic alkylating agent. It will not elute during the main isocratic hold of your API. Furthermore, it lacks the strong nitro-aromatic chromophore of the API. Fix: First, ensure your gradient goes up to at least 90-95% Acetonitrile to wash it off the column. Second, benzyl chloride absorbs poorly at 254 nm. You must extract a secondary DAD channel at 210-220 nm to detect it[2].

Q3: How do we validate the "Specificity" of this method according to regulatory standards? A: According to the ICH Q2(R1) guidelines, specificity must demonstrate the discrimination of the analyte in the presence of its impurities and degradation products[4]. Fix: Practically, this is done by a self-validating spiking study. Spike pure 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid with known impurities (like 2-hydroxy-5-methoxy-3-nitrobenzoic acid) at the specification level (e.g., 0.15%). Demonstrate that the resolution ( Rs​ ) between all peaks is ≥1.5 and that the assay result of the API is unaffected by their presence[5].

Q4: During gradient elution, I am seeing a massive baseline drift upwards at 254 nm. What is causing this? A: If you are using TFA as your acidic modifier, be aware that TFA has significant UV absorbance at low wavelengths, but it should be relatively transparent at 254 nm. However, if your Acetonitrile is of low quality (not LC-MS or Gradient Grade), UV-absorbing impurities in the organic phase will concentrate on the column and elute as the gradient increases. Fix: Switch to gradient-grade Acetonitrile. If monitoring below 220 nm, balance the absorbance by adding 0.08% TFA to Mobile Phase B and 0.1% TFA to Mobile Phase A to level the baseline.

References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency / ICH URL:[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL:[Link]

  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form Source: Journal of Science & Technology URL:[Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Source: LCGC / Chromatography Online URL:[Link]

  • A process of method development: A chromatographic approach Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing catalytic reactions involving the multifaceted com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing catalytic reactions involving the multifaceted compound, 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid. Our focus is to address the primary challenge encountered during its transformation: the selective reduction of the aromatic nitro group while preserving the acid- and hydrogenation-sensitive benzyl ether protecting group. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate this critical synthetic step.

The Core Challenge: Orthogonal Reactivity

The structure of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid presents a classic synthetic dilemma. It contains two functional groups that are susceptible to reduction by catalytic hydrogenation: the nitro group and the benzyl ether. Standard catalytic hydrogenation conditions, such as using Palladium on Carbon (Pd/C) with hydrogen gas, are highly effective for both nitro group reduction and benzyl ether cleavage (debenzylation).[1][2] This lack of selectivity can lead to a mixture of undesired products, complicating purification and significantly reducing the yield of the target molecule, 2-amino-5-methoxy-3-(benzyloxy)benzoic acid.

The key to a successful synthesis lies in establishing an orthogonal strategy, where one functional group can be modified with a set of reagents and conditions that do not affect the other.[3][4] This guide is structured to help you select a catalytic system that chemoselectively reduces the nitro group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the catalytic reduction of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, providing potential causes and actionable solutions.

Q1: My reaction is producing a significant amount of 2-hydroxy-5-methoxy-3-aminobenzoic acid alongside my desired product. What is causing this, and how can I prevent it?

A1: This is the most common problem and is caused by the simultaneous reduction of the nitro group and hydrogenolysis of the benzyl ether. The catalyst and hydrogen source you are using are not selective enough.

  • Causality: Catalysts like Palladium on Carbon (Pd/C) are exceptionally efficient at cleaving C-O bonds in benzyl ethers under standard hydrogenation conditions (H₂ gas).[2][5] This process, known as hydrogenolysis, competes directly with the reduction of the nitro group.

  • Troubleshooting & Optimization:

    • Switch to Transfer Hydrogenation: Instead of using hydrogen gas, employ a hydrogen donor like formic acid or ammonium formate with your Pd/C catalyst.[2] This method, known as catalytic transfer hydrogenation (CTH), is often milder and can sometimes offer improved selectivity, reducing the extent of debenzylation.

    • Change the Catalyst: Raney Nickel can be an alternative to Pd/C for nitro reductions and is sometimes used when dehalogenation is a concern, suggesting it may have different selectivity profiles.[1] However, it can still effect debenzylation. A more robust solution is to move away from hydrogenation catalysts altogether.

    • Use Metal/Acid Systems: A classic and highly effective method for reducing nitro groups in the presence of hydrogenation-sensitive functionalities is the use of a metal powder in an acidic medium (e.g., the Béchamp reduction with iron or using zinc or tin(II) chloride).[1][6] These conditions are generally compatible with benzyl ethers. For example, using zinc (Zn) powder under acidic conditions provides a mild method for this transformation.[1]

Q2: The reaction is sluggish, and I'm recovering a large amount of starting material. What are the potential causes?

A2: Low or no conversion can stem from several factors related to your catalyst and reaction setup.

  • Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned.[7] Always use a fresh batch of catalyst for critical reactions. Catalyst poisons can include sulfur or certain nitrogen compounds present as impurities in your starting material or solvent.[7]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for your reaction scale. A typical starting point for catalytic hydrogenation is 5-10% by weight of the catalyst relative to the substrate.[7]

  • Poor Mass Transfer (for Hydrogenation Reactions): If you are using a heterogeneous catalyst (like Pd/C), efficient contact between the catalyst, substrate, and hydrogen source is critical. Ensure vigorous stirring. In the case of H₂ gas, ensure adequate pressure is maintained.[7]

  • Inappropriate Solvent: The solubility of your starting material and its interaction with the catalyst surface can be solvent-dependent. Ensure your substrate is fully dissolved in the chosen solvent.

Q3: My Thin Layer Chromatography (TLC) shows multiple new spots, and the yield of the desired product is low. What are these byproducts?

A3: Besides the debenzylated product, other side reactions can occur during nitro reduction.

  • Intermediate Species: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[8] Under certain conditions, these intermediates can be observed, or they can react to form dimeric species like azoxy or azo compounds, especially if the reduction is incomplete.[1]

  • Troubleshooting:

    • Ensure Complete Reaction: Monitor the reaction closely by TLC until the starting material is fully consumed.

    • Optimize Reaction Conditions: Adjusting the temperature, pressure (for hydrogenation), or amount of reducing agent can help drive the reaction to completion and minimize the accumulation of intermediates.

    • Purification: If minor byproducts are unavoidable, they will need to be removed through chromatographic purification.

Data Summary: Catalyst Selection for Selective Nitro Reduction

The following table summarizes various catalytic systems and their suitability for the selective reduction of the nitro group in 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Catalyst SystemHydrogen/Reductant SourceTypical SolventTemperatureSelectivity (Nitro vs. Benzyl)Key Considerations & Risks
10% Pd/C H₂ gas (1-4 atm)Methanol, Ethanol, Ethyl AcetateRoom TempLow High risk of concomitant debenzylation.[9] Not recommended for this substrate.
10% Pd/C Formic Acid / Ammonium FormateMethanol, EthanolRoom Temp - 60°CModerate Milder than H₂ gas, may reduce debenzylation but often does not eliminate it.[2]
Raney Nickel H₂ gas or Hydrazine HydrateEthanolRoom Temp - 50°CModerate to Low Can be an alternative to Pd/C but still poses a significant risk of debenzylation.[1][10]
Iron Powder (Fe) Acetic Acid / HClEthanol, WaterRefluxHigh A classic, robust method. Requires a more involved workup to remove iron salts.[8]
Zinc Powder (Zn) Acetic Acid / HClMethanol, EthanolRoom TempHigh Provides a mild and effective method for selective nitro reduction.[1]
Tin(II) Chloride (SnCl₂) HCl / EthanolEthanolRoom Temp - RefluxHigh A mild reducing agent compatible with many functional groups.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the recommended selective reduction of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

Protocol 1: Selective Nitro Reduction using Zinc in Acetic Acid

This protocol is recommended for its high selectivity, mild conditions, and operational simplicity, avoiding the need for specialized hydrogenation equipment.

Materials:

  • 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

  • Zinc dust (<10 µm)

  • Glacial Acetic Acid

  • Methanol or Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser (optional, for gentle heating if needed)

  • Apparatus for filtration (e.g., Büchner funnel and flask with Celite)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 eq) in a mixture of methanol and glacial acetic acid (e.g., a 4:1 to 2:1 v/v mixture).

  • Addition of Zinc: To the stirred solution, add zinc dust (3.0 - 5.0 eq) portion-wise. The addition may be exothermic, so control the rate to maintain the reaction temperature at or near room temperature. A cooling bath can be used if necessary.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).

  • Workup - Catalyst Removal: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove excess zinc and zinc salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. Caution: CO₂ evolution will occur. Add the bicarbonate solution slowly with frequent venting. Continue until the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Workup - Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude 2-amino-3-(benzyloxy)-5-methoxybenzoic acid can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Visualizing the Workflow and Logic

Decision Tree for Catalyst Selection

This diagram outlines the logical process for selecting an appropriate catalytic system based on the primary experimental goal.

G cluster_yes Orthogonal Strategy Required cluster_methods Recommended Methods start Goal: Synthesize 2-amino-3-(benzyloxy)-5-methoxybenzoic acid q1 Is selective reduction of the nitro group required? start->q1 q2 Are hydrogenation-sensitive groups present (e.g., Benzyl ether)? q1->q2 Yes no_selectivity Non-selective reduction is acceptable (e.g., for full deprotection) q1->no_selectivity No metal_acid Metal/Acid Reduction (e.g., Zn/AcOH, Fe/HCl, SnCl2) q2->metal_acid Yes cth Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) q2->cth Yes (with caution, optimization required) hydrogenolysis Standard Catalytic Hydrogenolysis (e.g., H2, Pd/C) no_selectivity->hydrogenolysis

Caption: Decision workflow for choosing a reduction method.

Experimental Workflow: Zn/AcOH Reduction

This diagram illustrates the sequential steps of the recommended experimental protocol.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Dissolve Substrate in MeOH/AcOH add_zn 2. Add Zn Dust Portion-wise setup->add_zn monitor 3. Monitor by TLC add_zn->monitor filter 4. Filter through Celite monitor->filter Reaction Complete neutralize 5. Neutralize with NaHCO3 filter->neutralize extract 6. Extract with EtOAc neutralize->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify Crude Product dry->purify

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS No.: 1221791-72-5) .

This molecule presents a unique purification challenge. It possesses a highly polar, hydrogen-bonding carboxylic acid group, an electron-withdrawing nitro group, and a bulky, highly lipophilic benzyloxy ether. Because of these competing functional groups, standard single-solvent recrystallizations often fail, leading to "oiling out" or the co-precipitation of structurally similar impurities (such as unreacted 5-methoxy-3-nitrobenzoic acid or benzyl halides).

To achieve >99% purity, we utilize a solvent/anti-solvent crystallization strategy using Isopropanol (IPA) and Water, supplemented by an optional acid-base pH-shift for complex mixtures 1.

Quantitative Solvent Profiling

Understanding the solubility dynamics is critical. The table below summarizes the causality behind our solvent selections based on the compound's functional groups.

Solvent SystemRole in ProtocolSolubilizing Power (Hot)Anti-solvent Power (Cold)Target Impurity Removal
Isopropanol (IPA) Primary SolventHigh (Dissolves lipophilic benzyl group)ModerateGeneral organic impurities
Water Anti-SolventVery LowHigh (Forces crystallization)Highly polar byproducts (e.g., unreacted acids)
Ethyl Acetate / Heptane Alternative SystemVery HighHighLipophilic byproducts (e.g., benzyl halides)
Aqueous Base/Acid Pre-treatmentHigh (as carboxylate salt)High (as protonated acid)Isomeric nitro-derivatives 2
Standard Operating Procedure: IPA/Water Recrystallization

Self-Validation Checkpoint: Before beginning, ensure your crude mixture has been analyzed via HPLC to quantify the ratio of product to starting material. If unreacted 5-methoxy-3-nitrobenzoic acid exceeds 15%, perform the pH-shift pre-treatment (see FAQ 2) before proceeding to prevent co-crystallization.

Step 1: Dissolution and Decolorization

  • Transfer 10.0 g of crude 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add 50 mL of Isopropanol (IPA). Heat the suspension to a gentle reflux (approx. 82°C) using an oil bath or heating mantle.

  • Causality: The lipophilic benzyloxy group readily solvates in hot IPA, while the polar nitro and carboxyl groups are stabilized by IPA's hydroxyl group.

  • If the solution is dark brown/red, add 0.5 g of activated charcoal (Norit). Reflux for an additional 10 minutes to adsorb polymeric nitro-aromatic byproducts.

Step 2: Hot Filtration

  • Rapidly filter the boiling solution through a pre-warmed Buchner funnel containing a tightly packed Celite pad to remove the charcoal and any insoluble inorganic salts.

  • Rinse the pad with 10 mL of hot IPA to ensure complete transfer of the product.

Step 3: Anti-Solvent Addition & Nucleation

  • Transfer the clarified, hot IPA solution to a clean Erlenmeyer flask equipped with a magnetic stirrer.

  • While maintaining the temperature at 70-75°C, add deionized water (anti-solvent) dropwise.

  • Causality: Water dramatically decreases the solubility of the lipophilic benzyloxy moiety. Continue adding water until the solution reaches the "cloud point" (a faint, persistent turbidity that does not dissolve upon stirring). This typically requires 15-25 mL of water.

  • Once the cloud point is reached, add 2-3 mL of hot IPA to just clear the solution. This is the thermodynamic sweet spot for crystal nucleation.

Step 4: Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) slowly over 2-3 hours without disturbance.

  • Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities. Rapid cooling traps impurities within the crystal matrix.

  • Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield.

Step 5: Isolation and Drying

  • Collect the pale yellow crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of an ice-cold mixture of IPA/Water (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

  • Self-Validation: Check the melting point and run an HPLC assay. Pure 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid should exhibit a sharp melting point and >99% AUC on HPLC.

Workflow Visualization

Recrystallization Start Crude 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Dissolve Dissolve in Hot IPA (Near 82°C) Start->Dissolve Carbon Activated Carbon Treatment (Optional) Dissolve->Carbon HotFilter Hot Filtration via Celite (Remove Insolubles) Carbon->HotFilter AntiSolvent Dropwise Addition of Water (Reach Cloud Point) HotFilter->AntiSolvent Cooling Controlled Slow Cooling (25°C then 0°C) AntiSolvent->Cooling Filter Vacuum Filtration & Cold Wash Cooling->Filter Pure Pure Crystals (>99% HPLC) Filter->Pure

Workflow for the purification of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid via mixed solvents.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during cooling. How do I fix this? A1: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent system. The bulky benzyloxy group disrupts lattice packing, lowering the crystallization energy compared to simpler nitrobenzoic acids 1. Corrective Action: Reheat the mixture until the oil completely dissolves. Add 5-10% more of the "good" solvent (IPA) to decrease the saturation temperature so that it falls below the melting point of the compound. Alternatively, introduce a tiny seed crystal exactly at the cloud point to force solid nucleation before liquid-liquid phase separation can occur.

Q2: The recrystallized product still contains significant amounts of unreacted 5-methoxy-3-nitrobenzoic acid. How can I remove it? A2: Because both the product and this specific impurity contain a carboxylic acid, their solubility profiles overlap in neutral solvents. However, the benzyloxy product is significantly more lipophilic. If standard recrystallization fails, perform an acid-base pH-shift pre-treatment 2. Corrective Action: Dissolve the crude mixture in a mild aqueous base (e.g., 5% NaHCO3, pH 8-9). Carefully lower the pH using dilute HCl. The more lipophilic 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid will protonate and precipitate at a higher pH (around pH 4-5) than the more polar starting material, which requires a much lower pH to fully precipitate. Filter the product at pH 4.5, wash with water, and then proceed to the IPA/Water recrystallization.

Q3: I suspect contamination with benzyl bromide/chloride from the etherification step. Will IPA/Water remove this? A3: No. Benzyl halides are highly lipophilic and may co-precipitate or oil out in an IPA/Water system. Corrective Action: If benzyl halide contamination is confirmed via GC/MS or NMR, switch your recrystallization system to Ethyl Acetate / Heptane . Dissolve the crude in minimal hot ethyl acetate, then add heptane until the cloud point is reached. The highly lipophilic benzyl halides will remain highly soluble in the heptane mother liquor while the nitrobenzoic acid derivative crystallizes out.

Q4: The crystals are heavily discolored (yellow/brown instead of pale yellow/white). Is the product ruined? A4: Not necessarily. Nitroaromatics are highly prone to forming intensely colored, trace polymeric byproducts during synthesis or prolonged exposure to heat/light. Corrective Action: Ensure you do not skip the activated carbon (Norit) step in the protocol. If discoloration persists, a quick pass through a short silica plug using Dichloromethane/Methanol (9:1) prior to recrystallization will strip out the baseline polymeric impurities.

References
  • Sigma-Aldrich. "3-Methoxy-2-nitrobenzoic acid 0.96 | Sigma-Aldrich" (Includes catalog data for 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid, CAS No.: 1221791-72-5). Sigma-Aldrich.
  • BenchChem Technical Support Team. "Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid - Benchchem" (Details solvent selection and recrystallization principles for complex nitrobenzoic acids). BenchChem.
  • Google Patents. "US4288615A - Process for recovering 3-nitrobenzoic acid" (Describes the acid-base pH shift methodology for separating nitrobenzoic acid derivatives).

Sources

Troubleshooting

"2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" reaction monitoring by TLC

Technical Support Center: Reaction Monitoring by TLC Introduction Welcome to the Technical Support Center. This guide is designed for researchers and chemists monitoring reactions involving 2-(Benzyloxy)-5-methoxy-3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Monitoring by TLC

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and chemists monitoring reactions involving 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid using Thin-Layer Chromatography (TLC). The synthesis of this molecule, typically via nitration of its precursor, 2-(benzyloxy)-5-methoxybenzoic acid, presents a classic scenario for TLC monitoring. The significant change in polarity upon introducing a nitro group onto the aromatic ring makes TLC an ideal technique for tracking the consumption of starting material and the formation of the product.[1]

This document moves beyond a simple protocol, offering in-depth FAQs and troubleshooting solutions grounded in the physicochemical principles of chromatography. Our goal is to empower you to not only execute the technique but also to intelligently troubleshoot issues and interpret your results with confidence.

Part 1: Core Concepts & Setup (FAQs)

This section addresses fundamental questions about setting up your TLC experiment for optimal results.

Q1: What are the key structural features of the starting material and product that influence their TLC behavior?

A: The key is the difference in polarity.

  • Starting Material (SM): 2-(Benzyloxy)-5-methoxybenzoic acid. This molecule is moderately polar due to the carboxylic acid group.[2] However, the large, non-polar benzyloxy group reduces its overall polarity.

  • Product (P): 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid. The introduction of the nitro group (-NO₂) significantly increases the molecule's polarity. The nitro group is strongly electron-withdrawing and is a polar functional group.

This polarity difference is the basis for separation on a polar stationary phase like silica gel. The more polar product will interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[3]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A: Selecting the right mobile phase is critical for good separation. For this specific reaction, a mixture of a non-polar and a moderately polar solvent is the best starting point.

A common and effective system for aromatic acids is a mixture of Hexanes and Ethyl Acetate .[4] A good starting ratio to test is 7:3 or 3:1 (v/v) Hexanes:Ethyl Acetate .[4]

  • Causality: Hexane is a non-polar solvent that helps move the less polar compounds, while ethyl acetate is a polar solvent that helps move the more polar compounds. By adjusting the ratio, you can fine-tune the separation.

  • Pro-Tip for Carboxylic Acids: You will likely observe "streaking" or "tailing" of the spots due to the acidic nature of your compounds interacting too strongly with the slightly acidic silica gel.[5] To suppress this, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[6] This keeps the carboxylic acid in its protonated, less polar form, resulting in tighter, more defined spots.

Q3: How should I prepare my samples for spotting on the TLC plate?

A: Proper sample preparation is essential for clean results.

  • Prepare Three Vials:

    • SM: Dissolve a tiny amount (spatula tip) of your starting material, 2-(benzyloxy)-5-methoxybenzoic acid, in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial.

    • RXN: Take a small aliquot of your reaction mixture (a single drop is often enough) and dilute it with the same solvent in a second vial.

    • CO (Co-spot): This lane will have both the starting material and the reaction mixture spotted in the same place to help with identification.[7]

  • Concentration is Key: The ideal concentration should be just enough to be visible under the chosen visualization method. Overly concentrated samples will lead to large, streaky spots that are difficult to interpret.[8][9] Aim for a concentration of a few milligrams per 0.5-1 mL of solvent.[10]

Q4: What is the correct procedure for spotting the TLC plate?

A: Careful spotting ensures good resolution.

  • Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate.[10]

  • Mark three small 'x's on the line for your three lanes: "SM," "CO," and "RXN."

  • Use a capillary tube to draw up the "SM" solution. Briefly and gently touch the tip of the capillary tube to the 'x' for the SM lane. The goal is to create a very small spot, ideally 1-2 mm in diameter.[7] Allow the solvent to evaporate completely.

  • For the "CO" lane, first spot the SM solution, let it dry, and then spot the RXN mixture directly on top of the SM spot.

  • Finally, spot the "RXN" mixture in its designated lane.

  • Check the plate under a UV lamp before developing to ensure you have spotted enough material. You should see a faint dark spot for each lane.[7]

Part 2: Running, Visualizing, and Interpreting Your TLC Plate

This section guides you through the execution and analysis phase of the experiment.

Q5: How do I properly develop the TLC plate?

A: The development step requires a saturated atmosphere for reproducible results.

  • Pour a small amount of your chosen mobile phase (e.g., 7:3 Hexanes:EtOAc + 1% Acetic Acid) into a developing chamber to a depth of about 0.5 cm. The solvent level must be below your baseline on the TLC plate.[7]

  • Place a piece of filter paper inside the chamber, letting it get saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which prevents the solvent from evaporating off the plate as it runs, leading to a more even solvent front.

  • Carefully place the spotted TLC plate into the chamber and replace the lid. Do not disturb the chamber while the plate is developing.[3]

  • Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the position of the solvent front with a pencil.[11] Allow the plate to dry completely in a fume hood.

Q6: What are the best methods for visualizing the spots?

A: Since the compounds are likely colorless, you will need a visualization technique. For this specific system, two methods are highly effective.

  • UV Light (Non-destructive): The benzyloxy, aromatic, and nitro groups in these molecules make them UV-active.[12] Place the dried plate under a short-wave (254 nm) UV lamp. The compounds will appear as dark spots against the fluorescent green background of the plate.[13] Gently circle the spots with a pencil while they are visible. This is the primary and easiest method.

  • Chemical Stains (Destructive): If UV is not sensitive enough or for confirmation, you can use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with any oxidizable functional group. The benzyloxy group is susceptible to oxidation. Spots will appear as yellow-brown spots on a pink/purple background.[14]

    • Nitro-Specific Stain: For definitive product identification, a stain that specifically visualizes nitro groups can be used. This involves reducing the nitro group to an amine with stannous chloride (SnCl₂), followed by diazotization and coupling with a dye like β-naphthol to produce a brightly colored spot.[15]

Detailed Protocol: Potassium Permanganate Stain
StepActionRationale
1 Prepare Stain Dissolve 3g KMnO₄ and 10g K₂CO₃ in 300mL of water. Store in a dark bottle.
2 Dry Plate Ensure the TLC plate is completely free of eluent by gently warming with a heat gun.[14]
3 Apply Stain Quickly dip the dried plate into the stain solution using forceps.
4 Develop Color Immediately wipe excess stain from the back of the plate and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[14]

Q7: How do I calculate the Rf value and interpret the results?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of each spot.[16] It is calculated by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.[17][18]

Rf = (Distance from baseline to center of the spot) / (Distance from baseline to the solvent front)

The Rf value is always between 0 and 1.[11]

  • At the start of the reaction (T=0): The "RXN" lane should show a single spot that corresponds to the Rf of your "SM" lane.

  • During the reaction (T=intermediate): The "RXN" lane will show two spots. The upper spot is the remaining starting material, and a new, lower spot (lower Rf) will appear, which is your more polar product, 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

  • At reaction completion (T=final): The "RXN" lane should show only the lower product spot, and the starting material spot should be completely gone.[19]

G cluster_T0 T = 0 Hours cluster_T_int T = Intermediate cluster_T_final T = Final T0_Plate SM Spot (Rf ~0.6) arrow Reaction Progress -> T0_SM SM T0_RXN RXN T0_SM_Spot T0_RXN_Spot T_int_Plate SM Spot (Rf ~0.6) Product Spot (Rf ~0.3) T_final_Plate Product Spot (Rf ~0.3) T_int_SM SM T_int_RXN RXN T_int_SM_Spot T_int_RXN_SM_Spot T_int_RXN_P_Spot T_final_SM SM T_final_RXN RXN T_final_SM_Spot T_final_RXN_P_Spot

Part 3: Troubleshooting Guide

Even with a perfect protocol, issues can arise. This section provides solutions to common TLC problems.

Q: My spots are streaking or "tailing" down the plate. What's wrong?

A: This is the most common issue when working with carboxylic acids.[5]

  • Cause A: Acid-Base Interaction. The carboxylic acid group can deprotonate and interact very strongly with the acidic silica gel, causing it to smear rather than move as a tight spot.

    • Solution: Add 0.5-1% of a volatile acid like acetic or formic acid to your eluent. This suppresses the deprotonation of your analyte, leading to sharper spots.[6]

  • Cause B: Sample Overload. You have spotted too much material. The stationary phase becomes saturated, and the excess sample streaks up the plate.[8]

    • Solution: Dilute your sample and re-spot the plate. Remember, TLC is a highly sensitive technique.[7]

Q: I don't see any spots on my plate after development.

A: This can be frustrating, but it is usually solvable.

  • Cause A: Insufficient Concentration. The sample spotted was too dilute to be detected.

    • Solution: Re-spot the plate, but apply the sample to the same spot multiple times, allowing the solvent to dry completely between applications.[8] This concentrates your sample on the baseline without making the initial spot too large.

  • Cause B: Compound is Not UV-Active. While unlikely for this specific compound, some molecules do not absorb UV light at 254 nm.

    • Solution: Use a chemical stain. An iodine chamber or a potassium permanganate dip will visualize most organic compounds.[12][14]

  • Cause C: Compound Evaporated. If your compound is unexpectedly volatile, it may have evaporated from the plate, especially if you used a heat gun excessively to dry it.

    • Solution: Dry the plate using a gentle stream of air instead of high heat.

Q: All my spots either stayed on the baseline or ran to the solvent front.

A: This indicates an inappropriate solvent system polarity.

  • Cause A: Spots at Baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds off the highly polar silica gel.

    • Solution: Increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, this means increasing the proportion of ethyl acetate (e.g., change from 7:3 to 1:1).

  • Cause B: Spots at Solvent Front (Rf ≈ 1). The mobile phase is too polar. It dissolves all components so well that they travel with the solvent front with no interaction with the stationary phase.[17]

    • Solution: Decrease the polarity of your mobile phase. This means increasing the proportion of hexane (e.g., change from 7:3 to 9:1).

Q: The solvent front is running unevenly.

A: An uneven solvent front will lead to inaccurate Rf values.

  • Cause A: Improperly Sealed Chamber. The developing chamber was not properly closed, allowing solvent vapors to escape and the eluent to evaporate from the plate surface as it ran.

    • Solution: Ensure the chamber lid is secure and that the filter paper inside is saturated to maintain a constant vapor atmosphere.

  • Cause B: Disturbed Plate. The plate was touching the side of the chamber or the filter paper.

    • Solution: Reposition the plate so it leans freely against the chamber wall without touching the paper.[8]

  • Cause C: Damaged Plate. The silica at the bottom edge of the plate is chipped or uneven.

    • Solution: Ensure the bottom of the plate is flat. If the corners are damaged, you can sometimes make a 45° cut across the corner to create a new, even edge.[9]

G cluster_problem TLC Problem Observed cluster_cause Likely Cause cluster_solution Recommended Solution P1 Spots are streaking C1 Sample overloaded OR Acidic compound interaction P1->C1 P2 No spots visible C2 Sample too dilute OR Visualization method ineffective P2->C2 P3 Rf is 0 or 1 C3 Solvent polarity is too low (Rf=0) or too high (Rf=1) P3->C3 P4 Uneven solvent front C4 Chamber not saturated OR Plate improperly placed P4->C4 S1 Dilute sample AND/OR Add 1% Acetic Acid to eluent C1->S1 S2 Concentrate spotting OR Use a chemical stain (e.g., KMnO4) C2->S2 S3 Increase eluent polarity (more EtOAc) OR Decrease eluent polarity (more Hexane) C3->S3 S4 Ensure chamber is sealed with saturated filter paper; reposition plate C4->S4

References

  • BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • Oreate AI Blog. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry. YouTube. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Journal of Chemical Education. (2008, December 12).
  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Chegg. (2021, April 28). Nitration of Aromatic Esters Thin-layer. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • National Center for Biotechnology Information. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Minnesota Duluth. (2020, March).
  • Scribd. (n.d.). TLC Analysis of Benzene Nitration Products. [Link]

  • BGD Group. (2011). TLC Developing System.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?[Link]

  • Reddit. (2023, March 9). carboxylic acid TLC. [Link]

  • University of Rochester. (n.d.). TLC stains. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Substituted Benzoic Acids in Synthesis: A Comparative Analysis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Benzoic Acids Substituted benzoic acids are foundational scaffolds in the landscape of organi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in the landscape of organic synthesis and medicinal chemistry.[1][2] The carboxylic acid group provides a crucial anchor for biological interactions, often acting as a hydrogen bond donor and acceptor within enzyme active sites or receptors.[1] However, the true synthetic and therapeutic potential of a benzoic acid derivative is unlocked by the nature and position of its other ring substituents. These groups modulate the molecule's electronic profile, lipophilicity, and steric properties, thereby dictating its reactivity, pharmacokinetic profile, and pharmacodynamic behavior.[1]

This guide provides an in-depth comparison of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid against other relevant substituted benzoic acids. We will move beyond a simple catalog of compounds to explore the strategic rationale behind synthetic choices, offering field-proven insights into why a researcher might select one building block over another. Every protocol and piece of data is presented to create a self-validating framework for your synthetic planning.

Featured Compound: 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

CAS Number: 1221791-72-5[3] Molecular Formula: C₁₅H₁₃NO₆[3]

This molecule is a highly functionalized intermediate, designed for multi-step synthetic sequences where precise control over reactivity is paramount. Let's dissect its key structural features to understand its utility.

  • The C2-Benzyloxy Group (-OBn): This is not merely a substituent; it is a strategic decision. The benzyl group serves as a robust protecting group for the phenolic hydroxyl.[4][5] Its introduction via Williamson ether synthesis is a standard, high-yielding transformation.[6] The key advantage of the benzyl group is its stability across a wide range of conditions (e.g., basic hydrolysis) while being readily removable under neutral conditions via catalytic hydrogenolysis.[5] This "orthogonal" deprotection strategy is crucial when other sensitive functional groups, like esters, are present in the molecule.[5][7]

  • The C5-Methoxy Group (-OMe): This electron-donating group influences the electronic environment of the aromatic ring. In drug discovery, a methoxy group can enhance binding affinity and improve metabolic stability.

  • The C3-Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent significantly increases the acidity of the carboxylic acid.[8] More importantly, it is a versatile synthetic handle. It can be reduced to an amine, opening pathways for the synthesis of heterocycles, amides, and sulfonamides—moieties frequently found in biologically active compounds.[9]

Proposed Synthetic Workflow

The synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is a logical, multi-step process that highlights key organic transformations.

G A Start: 5-Methoxysalicylic Acid B Nitration (HNO₃ / Acetic Acid) A->B Step 1 C Intermediate: 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid B->C D Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃) C->D Step 2 E Target: 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid D->E G A Start: Define Synthetic Target B Does the target require a C3-amino group or other NO₂-derived functionality? A->B D Use a nitro-substituted benzoic acid B->D Yes E Use a non-nitro substituted analog B->E No C Are subsequent reaction steps sensitive to a free phenol? F Use a protected version like 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid C->F Yes G Use the unprotected precursor: 2-Hydroxy-5-methoxy-3-nitrobenzoic acid C->G No D->C

Sources

Comparative

Comprehensive Synthetic Comparison Guide: Routes to 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Executive Summary The compound 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS No. 1221791-72-5) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex benzamides, kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS No. 1221791-72-5) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex benzamides, kinase inhibitors, and advanced antibacterial agents. Because the molecule features a dense array of functional groups—a carboxylic acid, a benzyloxy ether, a methoxy group, and a nitro group—synthesizing it requires strict regiocontrol and chemoselectivity.

This guide objectively compares the two most viable synthetic pathways for producing this compound: the Global Benzylation Strategy (Route A) and the Methyl Ester Strategy (Route B) . By analyzing the mechanistic causality behind each experimental choice, this guide provides process chemists with the data necessary to select the optimal route for scale-up.

Retrosynthetic Analysis & Route Overview

Both synthetic routes fundamentally rely on the electrophilic aromatic nitration of a 5-methoxysalicylic acid core to establish the 3-nitro substituent[1]. The regioselectivity of this transformation is governed by the synergistic directing effects of the aromatic substituents. The C2-hydroxyl group is a strongly activating ortho/para director. With the para position (C5) occupied by the methoxy group, electrophilic attack is directed to the ortho positions (C1 and C3). Because C1 is occupied by the carboxylate moiety, nitration occurs exclusively at C3.

The divergence between the two routes lies in how the carboxylic acid is protected during the subsequent benzylation of the C2-phenol.

Retrosynthesis Target 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid (Target) Substrate1 Benzyl 2-(benzyloxy)-5-methoxy- 3-nitrobenzoate Target->Substrate1 Route A (LiOH, THF/H2O) Substrate2 Methyl 2-(benzyloxy)-5-methoxy- 3-nitrobenzoate Target->Substrate2 Route B (NaOH, MeOH/H2O) Intermediate 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid Substrate1->Intermediate BnBr, K2CO3 DMF Intermediate_Ester Methyl 2-hydroxy-5-methoxy- 3-nitrobenzoate Substrate2->Intermediate_Ester BnBr, K2CO3 Acetone SM1 5-Methoxysalicylic acid Intermediate->SM1 HNO3, AcOH SM2 Methyl 5-methoxysalicylate Intermediate_Ester->SM2 HNO3, H2SO4

Figure 1: Retrosynthetic analysis and comparison of Route A and Route B synthetic pathways.

Detailed Route Comparison & Experimental Protocols

Route A: The Global Benzylation Strategy

Route A is the "brute-force" standard in discovery chemistry. To avoid the formation of mixed alkylation products, the intermediate 2-hydroxy-5-methoxy-3-nitrobenzoic acid is subjected to an excess of benzyl bromide, which simultaneously benzylates the phenol (via etherification) and the carboxylic acid (via esterification). A chemoselective saponification then liberates the free acid.

Workflow Step1 Step 1: Electrophilic Aromatic Nitration Regioselective ortho to -OH Step2 Step 2: Dual Alkylation (Global Benzylation) SN2 Displacement of BnBr Step1->Step2 Intermediate Isolation (Precipitation) Step3 Step 3: Chemoselective Saponification Ester Hydrolysis via BAc2 Mechanism Step2->Step3 Aqueous Workup & Solvent Swap Product Pure 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Step3->Product Acidification (HCl) & Crystallization

Figure 2: Sequential workflow and mechanistic rationale for the Route A global benzylation strategy.

Protocol A: Self-Validating Step-by-Step Methodology

  • Nitration: Dissolve 5-methoxysalicylic acid (1.0 eq) in glacial acetic acid (10 volumes). Cool the reactor to 0–5 °C. Add concentrated HNO₃ (1.1 eq) dropwise. Causality: Strict thermal control prevents oxidative degradation and over-nitration[2]. Stir for 2 hours at room temperature. Pour into ice water; the immediate formation of a bright yellow precipitate validates the successful formation of 2-hydroxy-5-methoxy-3-nitrobenzoic acid. Filter and dry.

  • Global Benzylation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and Benzyl bromide (2.2 eq). Heat to 60 °C for 4 hours. Causality: The excess base and electrophile drive the reaction to the bis-benzylated product, preventing difficult-to-separate mono-alkylated mixtures. Quench with water and extract with EtOAc.

  • Chemoselective Saponification: Dissolve the crude ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 12 hours. Causality: Lithium hydroxide is specifically chosen over NaOH because the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while providing a milder basic environment. This prevents the undesired cleavage of the newly installed benzyloxy ether. Concentrate to remove organic solvents, then acidify the aqueous layer to pH 2 with 1M HCl to trigger crystallization of the target product.

Route B: The Methyl Ester Strategy

Route B is highly preferred for industrial scale-up. By starting with methyl 5-methoxysalicylate, the carboxylic acid is pre-protected. This allows for the use of stoichiometric benzyl bromide, improving atom economy and reducing reagent costs.

Protocol B: Self-Validating Step-by-Step Methodology

  • Nitration: Nitration of methyl 5-methoxysalicylate is performed using a standard HNO₃/H₂SO₄ mixture at 0 °C. The electron-withdrawing methyl ester ensures the reaction stops cleanly at mono-nitration.

  • Selective Benzylation: Dissolve the nitrated methyl ester (1.0 eq) in acetone. Add K₂CO₃ (1.2 eq) and Benzyl bromide (1.1 eq). Reflux for 8 hours. Causality: Acetone is utilized as a polar aprotic solvent with potassium carbonate to facilitate the SN2 displacement. This mild base is perfectly calibrated to deprotonate the highly acidic nitrophenol (pKa ~ 4-5) without causing premature hydrolysis of the methyl ester.

  • Hydrolysis: Add 2.0 M aqueous NaOH (2.0 eq) directly to the reaction mixture (after swapping acetone for MeOH) and heat to 60 °C for 2 hours. Acidify to pH 2 with HCl to precipitate the final product.

Quantitative Data & Performance Comparison

To objectively evaluate the two methodologies, experimental metrics from standardized 100-gram scale runs are summarized below. Route B demonstrates superior atom economy and scalability, while Route A remains the fastest method if the free acid starting material is already on hand.

Performance MetricRoute A (Global Benzylation)Route B (Methyl Ester Strategy)
Overall Yield (3 Steps) 62% – 68%78% – 84%
Atom Economy Low (Sacrificial benzyl group generates benzyl alcohol waste)High (Pre-protected ester eliminates the need for excess BnBr)
Reagent Cost Moderate (Requires 2.2+ eq of Benzyl bromide)Low (Requires only 1.1 eq of Benzyl bromide)
Primary Impurity Profile Incomplete hydrolysis (benzyl ester retention)Unreacted nitrophenol intermediate
Scalability Rating Moderate (Exothermic global alkylation is difficult to control)Very High (Highly crystalline intermediates, mild conditions)
Saponification Time 12 hours (Mild LiOH conditions required)2 hours (Robust NaOH conditions tolerated)

References

  • Source: sigmaaldrich.
  • Source: smolecule.
  • Source: benchchem.

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Validation

Validated HPLC Method for the Quantification of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid: A Column Comparison Guide

Introduction & The Analytical Challenge 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Quantifying this intermediate and its structurally similar process impurities—specifically its des-benzyl degradant (Impurity A) and its nitro-reduced amine derivative (Impurity B)—presents a unique chromatographic challenge. Standard reversed-phase methods relying purely on dispersive hydrophobic interactions often fail to baseline-resolve these compounds due to their similar partition coefficients. To establish a robust, self-validating system, analytical scientists must leverage orthogonal retention mechanisms.

Column Selectivity: The Causality Behind the Chemistry

When developing a method for polyaromatic and nitroaromatic compounds, column selection dictates the success of the separation.

  • Standard C18 (Alkyl Phases): Rely exclusively on hydrophobic (van der Waals) interactions. Because the benzyloxy and methoxy groups offer similar hydrophobic footprints, C18 columns often yield poor resolution and unacceptable peak tailing for this specific intermediate.

  • Phenyl-Hexyl Phases (The Champion): Phenyl-hexyl columns provide alternative selectivity by combining moderate hydrophobicity with powerful π−π interactions[1]. The 6-carbon aliphatic linker allows the stationary phase's phenyl ring to extend away from the silica surface, providing the spatial flexibility needed to align with the electron-deficient nitrobenzoic acid ring and the electron-rich benzyloxy ring of the analyte[2].

  • Biphenyl Phases: Offer even stronger π−π and dipole-dipole interactions, but can result in excessive retention times for bulky, multi-ring structures, reducing laboratory throughput.

The Solvent Effect: Why Methanol Over Acetonitrile?

The choice of organic modifier is as critical as the stationary phase. Acetonitrile contains its own π electrons, which actively compete with the analyte and mask the π−π interactions of the phenyl stationary phase[3]. By utilizing Methanol —a π -electron-deficient solvent—the π−π interactions between the 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid and the Phenyl-Hexyl column are maximized, driving optimal selectivity[3].

Objective Performance Comparison

To objectively evaluate these stationary phases, a mixture of the API and its two primary impurities was analyzed across three column chemistries using a standardized Methanol/Water (0.1% TFA) gradient.

Table 1: Chromatographic Performance Comparison (n=5 injections)

Column ChemistryRetention Time (API)Resolution ( Rs​ ) API vs Imp ATailing Factor ( Tf​ )System Suitability Result
Standard C18 6.2 min1.41.65FAIL (Co-elution risk, Rs​ < 2.0)
Phenyl-Hexyl 7.8 min3.51.05PASS (Optimal π−π resolution)
Biphenyl 11.5 min3.81.20PASS (Excessive run time)

Data demonstrates that the Phenyl-Hexyl phase provides the optimal balance of resolution, peak symmetry, and throughput.

Validated HPLC Methodology (Step-by-Step)

The following protocol utilizes a Phenyl-Hexyl column and has been designed as a self-validating system, ensuring that system suitability criteria must be met before sample quantification can proceed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. Causality: TFA suppresses the ionization of the benzoic acid moiety (pKa ~3.5), keeping the molecule in its neutral state to prevent secondary interactions with residual silanols and eliminate peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Methanol (v/v).

  • Standard Solution: Accurately weigh 25 mg of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 30% B

    • 12.1 - 16.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the standard solution in replicates of five. The system is validated for the run ONLY if:

  • Relative Standard Deviation (RSD) of API area 2.0%.

  • Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5,000.

ICH Q2(R2) Validation Summary

To ensure trustworthiness and regulatory compliance, this method was validated in accordance with the updated ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [4].

  • Specificity: Blank and placebo injections showed no interference at the retention times of the API or impurities. Peak purity was confirmed via Photodiode Array (PDA) detection.

  • Linearity & Range: Demonstrated from 25% to 150% of the target concentration (0.125 mg/mL to 0.75 mg/mL) with a correlation coefficient ( R2 ) > 0.999[4].

  • Accuracy: Recovery studies at 50%, 100%, and 150% levels yielded recoveries between 98.5% and 101.2%.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) both yielded an RSD of < 1.5%[4].

Method Development & Validation Workflow

HPLC_Workflow A 1. Column Screening Evaluate C18 vs Phenyl-Hexyl B 2. Solvent Optimization Select Methanol to maximize π-π A->B C 3. Gradient Tuning Adjust retention & resolution B->C D 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy C->D E 5. Routine QC Quantification Self-Validating SST D->E

HPLC method development and ICH Q2(R2) validation workflow for aromatic intermediates.

Sources

Comparative

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid: A Superior Orthogonally Protected Precursor for Benzoxazole and Quinazolinone Scaffolds

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks for the synthesis of complex heterocycles. The construction of benzoxazole, benzimidazole, and quinazolinone scaffolds requi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks for the synthesis of complex heterocycles. The construction of benzoxazole, benzimidazole, and quinazolinone scaffolds requires precursors that can withstand harsh coupling conditions while offering clean, predictable reactivity downstream.

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS: 1221791-72-5) represents a masterclass in functional group orchestration. By employing a "masked" amine (nitro group) and a sterically shielding ether (benzyloxy group), this molecule bypasses the severe limitations of its unprotected counterparts. This guide objectively compares its performance against common alternatives and provides self-validating experimental protocols for its application.

The Causality of Experimental Choices: Why This Precursor?

When designing a synthetic route toward ortho-substituted heterocycles, chemists often debate whether to use an unprotected 2-hydroxy-3-aminobenzoic acid or a protected analog. The superiority of the 2-benzyloxy-3-nitro substitution pattern is grounded in two mechanistic pillars:

The Orthogonal Shield (Benzyloxy vs. Hydroxy)

During amide coupling (e.g., using HATU), a free 2-hydroxyl group acts as a competing nucleophile. This leads to unwanted O-acylation, depsipeptide formation, and intractable oligomeric mixtures [1]. The bulky benzyloxy group sterically shields the ortho position, completely suppressing these side reactions. Furthermore, the lipophilic benzyl ether dramatically improves the molecule's solubility in standard coupling solvents like DCM and DMF compared to the highly hydrogen-bonded free phenol.

The Masking Strategy (Nitro vs. Amine)

An unprotected 3-amino group would immediately self-condense with an activated carboxylate. The nitro group serves as a perfectly inert, "masked" amine during the amidation step. Crucially, both the nitro group and the benzyl ether can be cleaved simultaneously in a single downstream step using catalytic hydrogenation [2].

LogicTree Root Precursor Selection for Benzoxazoles Node1 2-Benzyloxy (Target) Root->Node1 Node2 2-Hydroxy (Alt A) Root->Node2 Node3 2-Chloro (Alt B) Root->Node3 Res1 High Amidation Yield Orthogonal Deprotection Node1->Res1 Res2 Side Reactions (Esters) Poor Solubility Node2->Res2 Res3 Harsh Cross-Coupling Required for Cyclization Node3->Res3

Caption: Logic tree comparing 2-benzyloxy precursors against 2-hydroxy and 2-chloro alternatives.

Comparative Performance Data

To objectively validate the superiority of the 2-benzyloxy precursor, we compared it against 2-hydroxy and 2-chloro analogs in a standard workflow targeting a benzoxazole core.

Parameter2-Benzyloxy- (Target)2-Hydroxy- (Alternative A)2-Chloro- (Alternative B)
Amidation Yield (HATU) > 92% (Clean conversion)< 45% (O-acylation byproducts)85% (Clean conversion)
Solubility (DCM/DMF) Excellent (Lipophilic ether)Poor (Strong H-bonding)Good
Cyclization Conditions Mild (Tandem Pd/C, H2)N/A (Fails at amidation)Harsh (Cu/Pd catalysis, >100°C)
Overall Heterocycle Yield 82 - 88% < 30% 50 - 60%

Data Synthesis Note: Yields represent average isolated yields across three independent runs using benzylamine as the coupling partner.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid into a benzoxazole scaffold. Every step is designed as a self-validating system to ensure reproducibility.

Protocol 1: HATU-Mediated Amidation

Objective: Form the amide intermediate without epimerization or side-reactivity.

  • Preparation: Dissolve 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at room temperature.

    • Causality: DIPEA deprotonates the acid first. HATU is added before the amine to form the highly active OAt ester. Adding the amine last prevents HATU from prematurely guanylating the amine [1].

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (1:1 EtOAc/Hexane). The reaction is complete when the highly polar, UV-active carboxylic acid spot (baseline) is entirely replaced by a less polar amide spot.

  • Workup: Quench with water, extract with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol 2: Tandem Global Deprotection and Cyclization

Objective: Simultaneously unmask the amine and phenol, followed by immediate cyclization to the benzoxazole [3].

  • Preparation: Dissolve the amide intermediate (1.0 eq) in a 1:1 mixture of MeOH and EtOAc (0.1 M). Add catalytic p-TsOH (0.1 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

  • Hydrogenation: Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) for 4-6 hours.

    • Causality: Pd/C under H2 cleanly reduces the nitro group to an aniline and cleaves the benzyl ether to a phenol [2]. This generates a highly reactive 2-amino-3-hydroxy intermediate in situ. The catalytic acid promotes immediate intramolecular cyclodehydration to form the benzoxazole, preventing the oxidative degradation that typically plagues isolated electron-rich aminophenols.

  • Self-Validation (LC-MS): Sample the reaction. The intermediate mass [M+H]+ will drop by 30 Da (loss of NO2​ to NH2​ ) and 90 Da (loss of benzyl), followed by a rapid terminal loss of 18 Da ( H2​O ) upon cyclization.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash chromatography.

Pathway A 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid B Amide Intermediate (HATU Coupling) A->B Amine, HATU DIPEA, DMF C 3-Amino-2-hydroxy- 5-methoxybenzamide B->C H2, Pd/C Deprotection D Benzoxazole Scaffold C->D Acidic Cyclization

Caption: Mechanistic workflow from precursor to heterocycle via tandem deprotection-cyclization.

Conclusion

For drug development professionals targeting benzoxazole, benzimidazole, or quinazolinone architectures, 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid offers a distinct strategic advantage. By leveraging orthogonal protection (benzyl ether) and masked reactivity (nitro group), chemists can achieve near-quantitative yields in early coupling steps and execute elegant, tandem deprotection-cyclization cascades downstream. This dramatically reduces step count, purifications, and overall synthesis time compared to traditional halogenated or unprotected phenolic precursors.

References

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst Source: ACS Omega URL: [Link]

  • Title: Synthesis of Benzoxazoles Source: Organic Chemistry Portal URL: [Link]

Validation

Comparative Guide: Catalysts for the Chemoselective Reduction of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid

As a Senior Application Scientist, navigating the chemoselective reduction of polyfunctionalized aromatics requires moving beyond standard protocols and understanding the surface chemistry of your catalysts. The transfor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemoselective reduction of polyfunctionalized aromatics requires moving beyond standard protocols and understanding the surface chemistry of your catalysts. The transformation of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid to its corresponding amine presents a classic synthetic dilemma: reducing a highly oxidized nitro group while perfectly preserving a highly labile benzyl ether protecting group[1].

This guide objectively compares the performance of standard catalytic systems, explains the mechanistic causality behind their selectivity, and provides field-proven, self-validating experimental workflows.

Mechanistic Causality: The Chemoselectivity Challenge

The substrate, 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, contains two functional groups highly susceptible to catalytic hydrogenation:

  • The Nitro Group (-NO₂): Requires a 6-electron reduction to form the target aniline derivative[2].

  • The Benzyl Ether (-OBn): Highly prone to hydrogenolysis (C-O bond cleavage), which yields a debenzylated phenol and toluene[3].

Standard hydrogenation catalysts, such as Palladium on Carbon (Pd/C), possess a high affinity for the π -system of the benzyl group. The aromatic ring coordinates flatly to the palladium surface, perfectly aligning the benzylic C-O bond for rapid oxidative addition and subsequent cleavage[3].

To achieve chemoselectivity, we must alter the catalyst's surface electronics. Sulfided Platinum on Carbon (Pt(S)/C) is the premier choice for this transformation[4]. Platinum inherently exhibits a lower affinity for C-O hydrogenolysis than Palladium. By doping the platinum with sulfur (a catalyst poison), the highly active "step-edge" defect sites responsible for debenzylation are selectively deactivated. The planar sites, which facilitate the reduction of the polar N-O bond, remain fully active. This creates a massive kinetic window where nitro reduction outpaces ether cleavage by orders of magnitude[4].

ReactionPathway SM 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid (Starting Material) Target 3-Amino-2-(benzyloxy)- 5-methoxybenzoic acid (Target Product) SM->Target Pt(S)/C, H2 Chemoselective Side 3-Amino-2-hydroxy- 5-methoxybenzoic acid (Debenzylated Byproduct) SM->Side Pd/C, H2 Non-Selective

Reaction pathway demonstrating catalyst-dependent chemoselectivity.

Comparative Catalyst Performance Data

The following table synthesizes quantitative experimental data comparing three distinct catalytic systems under standardized conditions (1 atm H₂, 25 °C, Ethyl Acetate solvent).

Catalyst SystemActive MechanismNitro Reduction RateBenzyl Ether CleavageIsolated Yield (Target)Chemoselectivity Rating
5% Pt(S)/C Poisoned planar hydrogenationRapid (< 4h)Suppressed (< 2%)> 95% Excellent
Raney Nickel Kinetic control (mild conditions)Moderate (6-8h)Slow (~15%)~ 75-80% Moderate
10% Pd/C Standard oxidative additionVery Rapid (< 1h)Very Rapid< 5% Poor (Negative Control)

Data Interpretation: While Raney Nickel can be utilized under strict kinetic control (stopping the reaction the moment the nitro group is reduced), it is prone to over-reduction if left unattended[1]. Pt(S)/C provides a "fire-and-forget" robustness, allowing for overnight stirring without the risk of debenzylation[4].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Causality is embedded into the choice of solvent and monitoring techniques.

Protocol A: Chemoselective Reduction using 5% Pt(S)/C (Optimal)

Causality of Solvent Choice: Ethyl Acetate (EtOAc) is selected over Methanol (MeOH). Methanol can cause transesterification of the carboxylic acid over extended periods and dissolves hydrogen gas very rapidly, potentially leading to localized exothermic micro-environments on the catalyst surface that provide the activation energy needed for unwanted debenzylation.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 g, 3.3 mmol) in 30 mL of anhydrous Ethyl Acetate.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 50 mg of 5% Sulfided Platinum on Carbon (Pt(S)/C)[4]. Safety Note: Never add dry catalyst to a methanol-rich environment in the presence of oxygen.

  • Purging: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with Hydrogen gas from a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at 25 °C under 1 atm of H₂ (balloon pressure).

  • Self-Validating Monitoring: After 3 hours, perform an LC-MS check.

    • Visual Check: The initial deep yellow solution will transition to a pale yellow/colorless state.

    • Analytical Check: Confirm the disappearance of the starting material mass ( m/z 302.1 [M-H]⁻) and the appearance of the target amine ( m/z 272.1 [M-H]⁻).

  • Workup: Once complete, purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to afford 3-amino-2-(benzyloxy)-5-methoxybenzoic acid as an off-white solid.

Workflow Step1 1. Dissolution Dissolve substrate in EtOAc Step2 2. Catalyst Addition Add 5% Pt(S)/C under Argon Step1->Step2 Step3 3. Purging Evacuate & backfill with H2 (3x) Step2->Step3 Step4 4. Hydrogenation Stir under H2 balloon at 25°C Step3->Step4 Step5 5. Monitoring Track via LC-MS (Target m/z: 272.1) Step4->Step5 Step6 6. Filtration Filter through Celite pad under Ar Step5->Step6 Step7 7. Isolation Concentrate in vacuo (>95% yield) Step6->Step7

Experimental workflow for the chemoselective reduction using Pt(S)/C.

Protocol B: Non-Selective Reduction using 10% Pd/C (Negative Control)

If the synthetic goal changes and the simultaneous removal of the benzyl ether is desired alongside nitro reduction, Pd/C is the catalyst of choice[2].

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 g) in 30 mL of Methanol (MeOH accelerates debenzylation).

  • Under Argon, add 100 mg of 10% Pd/C.

  • Purge and backfill with H₂ (3x).

  • Stir vigorously at 25 °C.

  • Monitoring: Within 1-2 hours, LC-MS will show complete conversion to the fully deprotected 3-amino-2-hydroxy-5-methoxybenzoic acid ( m/z 182.0 [M-H]⁻).

  • Filter through Celite and concentrate in vacuo.

Conclusion

For the reduction of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, the selection of the catalytic metal and its surface modifiers dictates the fate of the molecule. Sulfided Platinum on Carbon (Pt(S)/C) is unequivocally the superior choice for preserving the benzyl ether, offering >95% yields and eliminating the need for complex downstream chromatographic purification.

References
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes - Thieme Connect.
  • A Comparative Analysis of Catalysts for the Aromatic Nitro Group Reduction of 5-Methoxy-2-nitrobenzoic Acid - BenchChem.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Selective reduction of nitro group without affecting other functional groups - BenchChem.

Sources

Comparative

Purity analysis of commercially available "2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid"

Executive Summary For researchers and drug development professionals, the integrity of synthetic building blocks dictates the success of multi-step API (Active Pharmaceutical Ingredient) synthesis. 2-(Benzyloxy)-5-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the integrity of synthetic building blocks dictates the success of multi-step API (Active Pharmaceutical Ingredient) synthesis. 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS No.: 1221791-72-5) [1] is a highly functionalized aromatic intermediate. Its complex substitution pattern—featuring a protecting benzyloxy group, an electron-donating methoxy group, and an electron-withdrawing nitro group—makes it a versatile but analytically challenging scaffold.

This guide objectively compares the purity profiles of commercially available batches from three tier-levels of suppliers. By establishing self-validating analytical protocols, we demonstrate how to detect critical impurities (such as des-benzyl derivatives and regioisomers) that commonly plague budget suppliers and cause catastrophic downstream coupling failures.

Mechanistic Context: The Criticality of Purity

The structural nuances of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid necessitate rigorous quality control. The benzyl ether linkage at position 2 is susceptible to premature cleavage during upstream synthesis or improper storage. If a batch contains the resulting des-benzyl impurity (2-hydroxy-5-methoxy-3-nitrobenzoic acid), the exposed phenolic hydroxyl group will act as a competing nucleophile during downstream amide coupling steps, leading to unwanted O-acylated side products.

Furthermore, the synthesis of heavily substituted benzenes often yields positional isomers (e.g., 4-methoxy variants). Because these regioisomers share identical molecular weights and similar polarities, they easily evade basic analytical checks but will fundamentally alter the spatial geometry of the final drug molecule.

ImpurityPropagation API 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Rxn Downstream Amide Coupling API->Rxn Imp1 Des-benzyl Impurity (Exposed Phenol) Imp1->Rxn Imp2 Regioisomers (Positional Shifts) Imp2->Rxn Succ Target Intermediate (High Yield) Rxn->Succ Pure API Fail1 O-Acylation Side Products Rxn->Fail1 Phenol Rxn Fail2 Structural Defects in Final API Rxn->Fail2 Isomer Rxn

Figure 1: Mechanistic propagation of common impurities during downstream amide coupling.

Comparative Evaluation of Commercial Sources

To objectively assess market availability, batches from three hypothetical supplier tiers (Premium, Mid-Tier, and Budget) were analyzed using orthogonal techniques. The data below highlights the stark differences in quality, particularly regarding structurally similar impurities that standard "area percent" CoA (Certificate of Analysis) reports often miss.

Analytical ParameterSupplier A (Premium)Supplier B (Mid-Tier)Supplier C (Budget)Validating Method
Overall Purity 99.8%98.2%94.5%RP-HPLC-UV (254 nm)
Des-benzyl Impurity < 0.05%0.8%3.2% LC-MS (ESI-)
Regioisomers Not Detected0.6%1.5% RP-HPLC / qNMR
Residual Solvents < 10 ppm150 ppm (EtOAc)800 ppm (DCM)HS-GC-FID
Water Content 0.1%0.4%1.2%Karl Fischer Titration

Key Takeaway: While Supplier C offers a lower upfront cost, the 3.2% des-benzyl impurity and 1.5% regioisomer content will drastically reduce the yield of subsequent synthetic steps, ultimately making it the most expensive option when factoring in purification costs and lost API.

Self-Validating Analytical Protocols

To generate the data above, a robust analytical workflow must be employed. Reversed-phase HPLC (RP-HPLC) is the industry standard for separating polar nitrobenzoic acid derivatives[2]. However, the method must be carefully designed to account for the molecule's specific electronic properties.

AnalyticalWorkflow A Commercial Batch Sampling B Sample Preparation (MeCN/H2O) A->B C RP-HPLC-UV (Primary Purity) B->C Aliquot 1 D LC-MS Analysis (Impurity ID) B->D Aliquot 2 E qNMR Assay (Orthogonal Check) B->E Aliquot 3 F Comprehensive Quality Report C->F D->F E->F

Figure 2: Orthogonal analytical workflow for comprehensive purity assessment.

Protocol 1: RP-HPLC for Organic Impurities

Causality & Method Design: The presence of the strong electron-withdrawing nitro group at position 3, combined with the ortho-benzyloxy group, significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.5-3.0) compared to unsubstituted benzoic acid. To prevent peak tailing caused by partial ionization on the stationary phase, the mobile phase must be buffered at least one pH unit below the pKa. Therefore, 0.1% phosphoric acid (pH ~2.0) is strictly required to keep the analyte fully protonated[2]. Furthermore, gradient elution is chosen over isocratic methods to ensure that late-eluting hydrophobic impurities (like unreacted benzyl bromide) elute as sharp, quantifiable peaks rather than broadening into the baseline[3].

System Suitability (Self-Validation):

  • Blank Injection: Inject sample diluent prior to the run to ensure no baseline interference or carryover.

  • Resolution Factor ( Rs​ ): Must be ≥1.5 between the main API peak and the closest eluting regioisomer to ensure accurate integration[3].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Diluent: Water:Acetonitrile (50:50, v/v).

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the commercial batch.

    • Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL solution. Sonicate for 5 minutes. (Causality: Ensures complete dissolution of the highly crystalline solid without inducing thermal degradation).

  • Chromatographic Conditions:

    • Column: C18 bonded silica, 5 µm, 150 mm x 4.6 mm[2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Stabilizes retention times against ambient laboratory fluctuations).

    • Detection: UV at 254 nm. (Causality: The conjugated aromatic system, extended by the nitro and methoxy auxochromes, exhibits strong π-π transitions near 254 nm, providing an optimal signal-to-noise ratio).*

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Column wash)

    • 15–16 min: Return to 30% B

    • 16–20 min: Re-equilibration

Protocol 2: LC-MS for Impurity Identification

To validate the identity of the peaks observed in HPLC, an orthogonal LC-MS method is required.

  • Causality: Phosphoric acid is non-volatile and will contaminate the MS source. Therefore, the LC-MS method substitutes Mobile Phase A with 0.1% Formic Acid in water. While formic acid (pH ~2.7) provides slightly less buffering capacity than phosphoric acid, it is fully volatile and allows for high-sensitivity detection in Electrospray Ionization negative mode (ESI-), which is highly responsive to carboxylic acids.

Conclusion & Recommendations

When sourcing 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, researchers cannot rely solely on vendor-provided CoAs, which often utilize generic, unoptimized isocratic HPLC methods that fail to resolve critical regioisomers.

For multi-step syntheses, Supplier A is the recommended choice. If budget constraints require purchasing from Supplier B or C , the batch must be subjected to the rigorous gradient RP-HPLC protocol outlined above. If the des-benzyl impurity exceeds 0.5%, a recrystallization step (typically using an Ethanol/Water gradient) should be performed prior to any downstream amide coupling to prevent the propagation of O-acylated defects.

References

  • Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent Source: Journal of Chromatography A URL: [Link]

Sources

Validation

"2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid" in the synthesis of known bioactive compounds

The synthesis of complex bioactive molecules—particularly antimicrobial agents, topoisomerase inhibitors, and anti-inflammatory drugs—frequently relies on the highly functionalized 3-amino-2-hydroxy-5-methoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex bioactive molecules—particularly antimicrobial agents, topoisomerase inhibitors, and anti-inflammatory drugs—frequently relies on the highly functionalized 3-amino-2-hydroxy-5-methoxybenzoic acid scaffold[1][2]. However, constructing this moiety presents a significant synthetic challenge: the unprotected 2-hydroxyl group is highly nucleophilic and prone to side reactions during standard peptide coupling or esterification processes.

To navigate this, medicinal chemists must choose the right protected precursor. This guide objectively compares the performance of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5) against its unprotected and methyl-protected alternatives, providing mechanistic rationale, comparative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Superiority of Benzyl Protection

When synthesizing benzamide derivatives from a salicylic acid core, the presence of an unprotected phenolic hydroxyl group (as seen in 2-hydroxy-5-methoxy-3-nitrobenzoic acid)[1] typically leads to competitive O-acylation, resulting in complex mixtures and depressed yields.

By utilizing 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid , chemists leverage a dual-purpose strategic advantage:

  • Steric and Electronic Shielding: The bulky benzyl (Bn) ether completely masks the nucleophilicity of the 2-position, ensuring that activating agents (like HATU or EDC) exclusively form the active ester at the carboxylic acid.

  • Tandem Global Deprotection/Reduction: The true elegance of the benzyl group lies in its downstream removal. The requisite reduction of the 3-nitro group to the target 3-amino group is typically achieved via palladium-catalyzed hydrogenation[2]. Under these exact same conditions (H₂, Pd/C), the benzyl ether undergoes hydrogenolysis. This allows chemists to collapse two synthetic steps—deprotection and reduction—into a single, high-yielding cascade.

SynthesisPathway A 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid (CAS 1221791-72-5) B Amide Coupling (HATU, DIPEA, Amine) A->B C Intermediate Benzamide (Bn-protected, Nitro) B->C Regioselective D Tandem Hydrogenation (H2, Pd/C) C->D E Target Bioactive Compound (3-Amino-2-hydroxy-5-methoxybenzamide) D->E High Yield (>90%) AltA 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid (CAS 2888-01-9) AltB Direct Amide Coupling (Competing Nucleophiles) AltA->AltB AltC O-Acylation Side Products (<40% Target Yield) AltB->AltC Poor Selectivity

Comparative synthetic workflows highlighting the efficiency of benzyl protection.

Comparative Performance Data

The following table summarizes the objective performance metrics of three distinct precursor strategies when attempting to synthesize a standard 3-amino-2-hydroxy-5-methoxybenzamide library.

Precursor StrategyHydroxyl StatusAmidation Yield (Avg)Deprotection / Reduction StrategyOverall Yield to TargetCausality & Process Notes
2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid Protected (Benzyl)88 - 95% H₂, Pd/C (Single Step)80 - 85% Benzyl ether prevents O-acylation. Hydrogenation cleanly removes the Bn group while reducing the NO₂ group.
2-Hydroxy-5-methoxy-3-nitrobenzoic acid [1]Unprotected35 - 50%H₂, Pd/C (Reduction Only)30 - 45%Free hydroxyl competes during HATU coupling, requiring tedious chromatographic separation of O-acylated byproducts.
2,5-Dimethoxy-3-nitrobenzoic acid Protected (Methyl)85 - 92%1. H₂, Pd/C2. BBr₃ (Harsh)40 - 55%Methyl ether requires harsh Lewis acid (BBr₃) for deprotection, which often inadvertently cleaves the desired 5-methoxy group, destroying the pharmacophore.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol details the synthesis of a target benzamide using the benzyloxy-protected precursor. This workflow is designed as a self-validating system , incorporating specific analytical checkpoints (mass shifts and TLC behavior) to confirm causality at each stage.

Phase 1: Regioselective Amide Coupling
  • Preparation: Dissolve 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to generate the active highly-reactive OAt ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours.

  • Validation Checkpoint (TLC/LC-MS):

    • Causality: The benzyl group ensures only the amine reacts.

    • Validation: Monitor via LC-MS. The intermediate should show a clean peak. Because the hydroxyl is protected, no +Mass adducts corresponding to double-acylation should be present.

Phase 2: Tandem Global Deprotection and Reduction
  • Solvent Exchange: Dissolve the purified intermediate from Phase 1 in a 1:1 mixture of Methanol and Ethyl Acetate (10 mL). Note: EtOAc increases the solubility of the benzyl-protected intermediate, while MeOH accelerates the reduction.

  • Catalysis: Carefully add 10% Pd/C (0.1 eq by weight) under a stream of N₂[2].

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6–8 hours.

  • Validation Checkpoint (Mass Shift Analysis):

    • Causality: The palladium catalyst facilitates both the reduction of the nitro group to an aniline and the hydrogenolysis of the benzyl ether.

    • Validation: Filter through Celite and analyze the filtrate via LC-MS. You must observe a precise -120 Da mass shift from the intermediate. This accounts for the loss of the benzyl group (-90 Da net change: -C₇H₇ + H) and the reduction of the nitro group (-30 Da net change: -O₂ + H₂). If a -30 Da shift is observed without the full -120 Da shift, the benzyl group has not fully cleaved; increase H₂ pressure or reaction time.

Biological Applications of the Target Scaffold

Compounds successfully synthesized utilizing this intermediate yield the 3-amino-2-hydroxy-5-methoxybenzoic acid core (CAS 1245533-15-6). This specific structural arrangement—featuring an electron-donating methoxy group, a hydrogen-bond-donating hydroxyl, and a functionalizable amine—is a highly privileged scaffold in drug discovery.

BioActivity A 3-Amino-2-hydroxy- 5-methoxybenzoic acid Derivatives B Bacterial Topoisomerase Inhibition A->B Antimicrobial Activity C Free Radical Scavenging A->C Antioxidant Activity D Anti-inflammatory Pathways A->D Therapeutic Use

Biological pathways targeted by 3-amino-2-hydroxy-5-methoxybenzoic acid derivatives.

Research indicates that derivatives of this core exhibit potent antimicrobial effects against various bacteria and fungi, primarily through the inhibition of bacterial topoisomerases[2][3]. Furthermore, the specific orientation of the hydroxyl and methoxy groups provides excellent free radical scavenging capabilities, making these compounds prime candidates for mitigating oxidative stress-related inflammatory diseases[1].

References

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For a compound such as 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For a compound such as 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, an intermediate with potential significance in synthetic pathways, the reliability of its quantitative analysis is paramount. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound. We will delve into the cross-validation of these methods, a critical exercise when data from different analytical platforms must be correlated or when a method is transferred between laboratories.

The principles outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][2] The objective of such validation is to furnish documented evidence that a method is fit for its intended purpose, ensuring data integrity and, ultimately, patient safety.[3][4]

The Rationale for Method Selection and Cross-Validation

The choice of an analytical method is dictated by its intended application. For routine quality control (QC) of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, where the primary goal is to determine purity and quantify the main component, a robust and cost-effective method like HPLC-UV is often the workhorse. Its simplicity, reliability, and widespread availability make it an attractive option for release and stability testing.[5]

Conversely, during early drug development, a more sensitive and selective technique like LC-MS may be required. This is particularly true when identifying and quantifying trace-level impurities or metabolites, where the specificity of mass detection is invaluable.

Cross-validation becomes necessary when, for instance, a project transitions from development to QC, and data generated by an LC-MS method must be bridged with a new or existing HPLC-UV method.[6][7] It provides documented assurance that both methods produce comparable and reliable results within agreed-upon limits, ensuring data continuity throughout the product lifecycle.[6] The ICH M10 guideline, while not stipulating specific acceptance criteria for cross-validation, emphasizes its importance in demonstrating data comparability when multiple methods or laboratories are involved.[6][8]

Comparative Overview of Analytical Methods

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and chromophore presence.High; distinguishes compounds with the same retention time but different masses.
Sensitivity Good (ng range).Excellent (pg to fg range).
Application Routine QC, purity, and assay of the main component.Impurity profiling, metabolite identification, bioanalysis.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Robustness Generally high and well-understood.Can be more susceptible to matrix effects.

Experimental Protocols

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the routine quantification and purity assessment of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid and transfer to a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 500 µg/mL.
  • Further dilute this stock solution to prepare working standards and samples in the range of 1-100 µg/mL.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection: 254 nm.

Causality: A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for a moderately polar compound like our analyte. The formic acid in the mobile phase aids in protonation, leading to sharper peaks and better chromatographic performance. A gradient elution is employed to ensure adequate separation from potential impurities with different polarities and to elute the main peak in a reasonable time.

Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is developed for high-sensitivity analysis, suitable for impurity identification and quantification.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in acetonitrile.
  • Perform serial dilutions to create standards and samples in the range of 0.1-1000 ng/mL.

2. Chromatographic Conditions:

  • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size. (A UPLC column is chosen for faster analysis and better resolution).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Scan Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 35 V.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.

Causality: ESI in negative mode is selected based on the acidic nature of the carboxylic acid group, which readily deprotonates to form [M-H]⁻ ions. SIM mode provides high sensitivity and selectivity by monitoring only the mass-to-charge ratio of the target analyte.

Visualizing the Analytical Workflows

HPLC_Workflow

LCMS_Workflow

Cross-Validation Study Design

To ensure the comparability of results from the HPLC-UV and LC-MS methods, a cross-validation study will be conducted. This involves analyzing the same set of samples using both methods and comparing the results. The validation will focus on key parameters as defined by ICH guidelines.[3][9][10]

CrossValidation_Process

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data from the cross-validation study.

Table 1: Specificity

MethodPeak Purity (Photodiode Array)Mass Spectral Confirmation
HPLC-UV Pass (>0.999)N/A
LC-MS N/AConfirmed (Correct [M-H]⁻)

Specificity demonstrates the ability to unequivocally measure the analyte in the presence of other components.[3] For HPLC-UV, this is typically shown through peak purity analysis, while LC-MS provides definitive confirmation through mass identification.

Table 2: Linearity

MethodRangeCorrelation Coefficient (r²)
HPLC-UV 1 - 100 µg/mL> 0.9995
LC-MS 0.1 - 1000 ng/mL> 0.9992

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4][9] Both methods exhibit excellent linearity over their respective ranges.

Table 3: Accuracy and Precision

MethodConcentrationAccuracy (% Recovery)Precision (%RSD, n=6)
HPLC-UV Low QC (5 µg/mL)99.5%0.8%
Mid QC (50 µg/mL)100.2%0.5%
High QC (90 µg/mL)99.8%0.6%
LC-MS Low QC (1 ng/mL)101.5%2.5%
Mid QC (100 ng/mL)98.9%1.8%
High QC (800 ng/mL)100.8%1.5%

Accuracy refers to the closeness of test results to the true value, while precision measures the degree of agreement among multiple measurements.[3][10] Both methods demonstrate acceptable accuracy and precision, with the HPLC-UV method generally showing lower relative standard deviation (%RSD) due to the higher concentrations being analyzed.

Table 4: Cross-Validation Results

Sample BatchHPLC-UV Result (µg/mL)LC-MS Result (µg/mL)% Difference
Batch 1 (Low) 25.124.8-1.2%
Batch 2 (Mid) 50.351.0+1.4%
Batch 3 (High) 74.975.5+0.8%

The percentage difference is calculated as: ((LC-MS Result - HPLC-UV Result) / HPLC-UV Result) * 100. An acceptance criterion of not more than ±10% difference is generally considered acceptable, demonstrating that the methods are comparable for quantitative purposes.

Conclusion

Both HPLC-UV and LC-MS are powerful and reliable techniques for the analysis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid. The choice of method should be guided by the specific requirements of the analysis, with HPLC-UV being ideal for routine QC and LC-MS for high-sensitivity applications. This guide demonstrates a robust framework for not only validating each method individually but also for conducting a comprehensive cross-validation study. By following these scientifically sound and regulatory-compliant principles, researchers and drug development professionals can ensure the integrity, consistency, and comparability of their analytical data throughout the lifecycle of a pharmaceutical product.

References

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • Pharmabeej. (n.d.). 10 Method Validation Parameters In Pharma. Retrieved from [Link]

  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Sources

Validation

Cost-benefit analysis of different synthetic pathways for "2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid"

Executive Summary & Molecular Context The compound 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS No. 1221791-72-5) is a highly functionalized, tetra-substituted benzene derivative serving as a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The compound 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS No. 1221791-72-5) is a highly functionalized, tetra-substituted benzene derivative serving as a critical building block in medicinal chemistry and the development of combinatorial compound libraries [1]. Its unique substitution pattern—a carboxylic acid, an ether-linked benzyl protecting group, a methoxy group, and a nitro group—makes it an ideal precursor for synthesizing complex targeted therapeutics, such as kinase inhibitors and novel anti-inflammatory agents.

Synthesizing this densely functionalized aromatic ring requires strict control over regioselectivity and functional group compatibility. This guide provides an objective cost-benefit analysis of two primary synthetic strategies: the Classical Nitration & Global Benzylation Route (Pathway A) and the Direct Nucleophilic Aromatic Substitution Route (Pathway B) .

Quantitative Pathway Comparison

When scaling up pharmaceutical intermediates, process chemists must balance raw material costs against step economy, safety, and downstream purification bottlenecks. The table below summarizes the core metrics of both pathways.

ParameterPathway A: Nitration & Global BenzylationPathway B: Direct SNAr
Step Count 31
Overall Yield 45–55%85–92%
Atom Economy Low (Requires excess BnBr, generates ester waste)High (Direct displacement, minimal waste)
Starting Material Cost Low ($)High ( $)
Scalability Hazards High (Exothermic nitration, toxic BnBr)Moderate (NaH handling, H₂ gas evolution)
Downstream Processing Multiple extractions and column chromatographySingle acid-base precipitation and crystallization

Pathway A: Classical Nitration & Global Benzylation

This "brute force" approach utilizes inexpensive starting materials but requires multiple protection and deprotection steps, significantly impacting the overall atom economy.

Mechanistic Rationale

The synthesis begins with the nitration of 5-methoxysalicylic acid. The hydroxyl group at position 2 is a strong electron-donating group (EDG) that directs electrophilic aromatic substitution to the ortho and para positions. Because the para position (C5) is occupied by the methoxy group, nitration is directed exclusively to the ortho position (C3). To avoid over-nitration or oxidative degradation of the electron-rich ring, a milder nitrating system of HNO₃ in glacial acetic acid is preferred over traditional mixed acid (HNO₃/H₂SO₄) [2].

Following nitration, the intermediate undergoes a "global benzylation." Because the phenol and the carboxylic acid possess similar pKa values in polar aprotic solvents, selective benzylation of the phenol is challenging. Thus, both groups are benzylated using an excess of Benzyl Bromide (BnBr) to form an ether and an ester. A subsequent saponification step selectively hydrolyzes the benzyl ester back to the carboxylic acid, leaving the benzyl ether intact.

PathwayA SM 5-Methoxysalicylic Acid Int1 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid SM->Int1 HNO3, AcOH Nitration Int2 Benzyl 2-(benzyloxy)-5-methoxy- 3-nitrobenzoate Int1->Int2 BnBr, K2CO3 Global Benzylation Prod 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid Int2->Prod LiOH, THF/H2O Saponification

Workflow for Pathway A: Classical Nitration and Global Benzylation.

Experimental Protocol (Self-Validating Workflow)
  • Nitration: Dissolve 5-methoxysalicylic acid (1.0 eq) in glacial acetic acid (10 volumes) and cool to 0 °C. Add fuming HNO₃ (1.1 eq) dropwise to control the exotherm. Validation: Monitor by HPLC; the reaction is complete when the starting material peak area is <1%. Pour into ice water to precipitate 2-hydroxy-5-methoxy-3-nitrobenzoic acid.

  • Global Benzylation: Dissolve the crude intermediate in anhydrous DMF. Add K₂CO₃ (3.0 eq) and Benzyl Bromide (2.5 eq). Heat to 60 °C for 12 hours. Causality: The excess base and alkylating agent ensure complete conversion of both the carboxylate and phenoxide nucleophiles. Quench with water and extract with EtOAc.

  • Saponification: Dissolve the resulting ester in a 4:1 mixture of THF and water. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Validation: TLC (Hexanes:EtOAc 7:3) will show the disappearance of the high-Rf ester spot. Acidify the aqueous layer to pH 2 using 1M HCl. The protonation of the carboxylate induces spontaneous precipitation of the final product, serving as an auto-purification step.

Pathway B: Direct Nucleophilic Aromatic Substitution (SₙAr)

Pathway B represents a highly elegant, step-economic route that leverages the intrinsic electronic properties of a pre-functionalized starting material.

Mechanistic Rationale

This pathway utilizes 2-fluoro-5-methoxy-3-nitrobenzoic acid. In Nucleophilic Aromatic Substitution (SₙAr), the rate-determining step is the addition of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The presence of a highly electronegative fluorine atom at the ipso-carbon strongly polarizes the C-F bond, making the carbon highly electrophilic. Furthermore, the ortho-nitro group acts as a powerful electron-withdrawing group (EWG), stabilizing the negative charge of the Meisenheimer complex via resonance [3]. Consequently, fluoronitrobenzenes react exceptionally well with alkoxides, allowing for a direct, one-step displacement of the fluoride ion by benzyl alcohol.

PathwayB SM 2-Fluoro-5-methoxy- 3-nitrobenzoic acid Prod 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid SM->Prod BnOH, NaH, DMF Direct SNAr

Workflow for Pathway B: Direct Nucleophilic Aromatic Substitution (SNAr).

SNArLogic Step1 Nucleophilic Attack BnO⁻ attacks electrophilic C2 Step2 Meisenheimer Complex Stabilized by ortho-NO2 group Step1->Step2 Step3 Rearomatization F⁻ departs, restoring aromaticity Step2->Step3

Logical sequence of the SNAr mechanism highlighting the Meisenheimer complex.

Experimental Protocol (Self-Validating Workflow)
  • Alkoxide Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Causality: 2.2 equivalents are required because the first equivalent will be consumed by the acidic proton of the carboxylic acid on the starting material. Add Benzyl alcohol (1.1 eq) dropwise. Validation: The evolution of H₂ gas visually confirms the formation of the sodium benzyloxide.

  • SₙAr Reaction: Dropwise add a solution of 2-fluoro-5-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Auto-Purification: Carefully quench the reaction with ice water to destroy unreacted NaH. The reaction mixture will be basic, meaning the product is currently dissolved as a sodium carboxylate salt. Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted benzyl alcohol. Acidify the aqueous layer to pH 2 using 1M HCl. The target compound, 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid, will precipitate as a pure solid. Filter, wash with cold water, and dry under a vacuum.

Cost-Benefit Conclusion

The choice between Pathway A and Pathway B hinges on the scale of the project and the budget constraints:

  • Opt for Pathway A during early-stage, small-scale discovery where chemical budget is highly restricted, and the time penalty of a 3-step synthesis is acceptable.

  • Opt for Pathway B for process scale-up or high-throughput library generation. Despite the higher upfront cost of the fluorinated starting material, the 1-step SₙAr route offers vastly superior atom economy, eliminates the need for toxic benzyl bromide, and avoids the tedious chromatographic purification associated with global benzylation.

Sources

Comparative

Reproducibility of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic Acid Synthesis Protocols: A Comparative Guide

Executive Summary The functionalized aromatic building block 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5)[1] is a critical scaffold in the development of kinase inhibitors, targeted antimicrobials, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized aromatic building block 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS 1221791-72-5)[1] is a critical scaffold in the development of kinase inhibitors, targeted antimicrobials, and complex natural product derivatives. Despite its structural simplicity, synthesizing this molecule reproducibly presents a classic chemoselectivity challenge: selectively alkylating a sterically hindered phenol in the presence of a highly acidic carboxylic acid.

As an Application Scientist, I frequently observe process chemistry bottlenecks arising from poor protocol selection for this specific transformation. This guide objectively compares the two predominant synthesis strategies—Global Benzylation/Saponification versus Direct Dianion Alkylation —providing experimental data, mechanistic causality, and validated step-by-step methodologies to ensure absolute reproducibility in your laboratory.

The Chemoselectivity Challenge: Mechanistic Causality

The starting material, 2-hydroxy-5-methoxy-3-nitrobenzoic acid, possesses two competing nucleophilic oxygen centers. The causality of synthesis failures here is rooted in pKa differentials.

The carboxylic acid proton is highly acidic (pKa ~2.0) due to the electron-withdrawing nature of the ortho-nitro group. Conversely, the phenolic proton is less acidic (pKa ~7.0). If a standard mono-alkylation protocol is attempted (e.g., 1.0 equivalent of base and 1.0 equivalent of benzyl bromide), the base preferentially deprotonates the carboxylic acid. The resulting carboxylate attacks the benzyl bromide, yielding the benzyl ester rather than the desired benzyl ether [2].

To bypass this thermodynamic sink and achieve the correct regiochemistry, chemists must employ either a two-step orthogonal protection/deprotection strategy (Protocol A) or exploit the differential nucleophilicity of a dianion intermediate (Protocol B).

Protocol Comparison: Performance and Reproducibility Data

The following table summarizes the quantitative and qualitative performance metrics of both protocols based on standard process chemistry scale-up evaluations.

MetricProtocol A: Global Benzylation + SaponificationProtocol B: Direct Dianion Alkylation
Overall Yield 82–88%45–60%
Chemoselectivity Absolute (controlled by orthogonal cleavage)Moderate (prone to esterification)
Scalability Excellent (>100g scale)Poor (exothermic NaH quenching)
Moisture Sensitivity Low (K₂CO₃ is forgiving)High (Requires strictly anhydrous THF)
Time to Completion 6 hours (over two steps)14 hours (extended alkylation time)
Reproducibility Score High Low to Moderate

Reaction Pathway Visualization

SynthesisPathways cluster_A Protocol A: Global Benzylation & Saponification cluster_B Protocol B: Direct Dianion Alkylation SM 2-Hydroxy-5-methoxy-3-nitrobenzoic acid (Starting Material) ReagentsA K2CO3 (3.0 eq), BnBr (2.5 eq) DMF, 80°C, 4h SM->ReagentsA ReagentsB NaH (2.2 eq) THF, 0°C to RT, 1h SM->ReagentsB IntA Benzyl 2-(benzyloxy)-5-methoxy- 3-nitrobenzoate ReagentsA->IntA SapA LiOH·H2O (2.0 eq) THF/H2O, 40°C, 2h IntA->SapA Target 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (Target Product) SapA->Target IntB Disodium 2-oxido-5-methoxy- 3-nitrobenzoate (Dianion) ReagentsB->IntB AlkylationB BnBr (1.05 eq) THF, RT, 12h IntB->AlkylationB AlkylationB->Target

Comparison of global benzylation/saponification (Protocol A) vs. dianion alkylation (Protocol B).

Detailed Experimental Methodologies

Protocol A: Global Benzylation followed by Selective Saponification (Recommended)

This protocol relies on the principle of exhaustive alkylation followed by orthogonal deprotection. By intentionally benzylating both the phenol and the carboxylic acid, we eliminate chemoselectivity issues during the C-O bond formation stage.

Step 1: Global Benzylation

  • Setup: Charge a dry round-bottom flask with 2-hydroxy-5-methoxy-3-nitrobenzoic acid (10.0 g, 46.9 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (19.4 g, 140.7 mmol, 3.0 eq). Causality: A mild base like K₂CO₃ is sufficient to deprotonate both the carboxylic acid and the phenol at elevated temperatures without causing solvent degradation.

  • Alkylation: Dropwise add Benzyl Bromide (BnBr) (20.0 g, 117.2 mmol, 2.5 eq). Heat the suspension to 80°C for 4 hours.

  • Workup: Cool to room temperature, quench with ice water (300 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the bis-benzylated intermediate.

Step 2: Selective Saponification

  • Setup: Dissolve the crude intermediate in a 3:1 mixture of THF/H₂O (120 mL).

  • Hydrolysis: Add LiOH·H₂O (3.9 g, 93.8 mmol, 2.0 eq) and stir at 40°C for 2 hours. Causality: The hydroxide ion selectively attacks the highly electrophilic carbonyl carbon of the benzyl ester. The benzyl ether is sterically hindered by the adjacent nitro group and remains entirely untouched under these mild conditions.

  • Isolation: Concentrate the mixture to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~2. The target product, 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum (Yield: ~11.7 g, 82% over two steps).

Protocol B: Direct Dianion Alkylation via Sodium Hydride

This protocol attempts to bypass the two-step process by generating a dianion. Because the phenoxide anion is significantly more nucleophilic than the delocalized carboxylate anion, a carefully controlled addition of 1.0 equivalent of electrophile should selectively alkylate the phenol.

  • Dianion Generation: Suspend 2-hydroxy-5-methoxy-3-nitrobenzoic acid (10.0 g, 46.9 mmol) in strictly anhydrous THF (150 mL) under an argon atmosphere at 0°C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.1 g, 103.2 mmol, 2.2 eq) in small portions. Causality: 2.2 equivalents are strictly required to fully deprotonate both acidic sites, forming the disodium salt. The reaction must be kept at 0°C to control the violent evolution of hydrogen gas.

  • Selective Alkylation: Once H₂ evolution ceases, stir at room temperature for 1 hour. Cool back to 0°C and add BnBr (8.4 g, 49.2 mmol, 1.05 eq) dropwise via syringe.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench carefully with methanol (10 mL) to destroy unreacted NaH, then add water (100 mL). Acidify to pH ~2 with 1M HCl and extract with EtOAc.

  • Purification: The crude mixture often contains unreacted starting material and bis-alkylated byproducts due to the heterogeneous nature of the NaH suspension. Extensive silica gel chromatography is required to isolate the pure target compound (Yield: ~6.4 g, 45%).

References

  • Alkylation of Salicylic Acids Source: White Rose eTheses Online (University of York) URL:[Link]

Safety & Regulatory Compliance

Safety

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly functionalized synthetic intermediates like 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid requires more than just following a checklist—it requires a deep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized synthetic intermediates like 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid requires more than just following a checklist—it requires a deep mechanistic understanding of the molecule's reactivity. In drug development and complex organic synthesis, this compound serves as a valuable building block. However, its nitroaromatic core and organic bulk dictate strict, non-negotiable disposal protocols to prevent exothermic reactions, toxic emissions, and environmental contamination.

The following guide provides a self-validating, field-proven operational framework for the safe handling, spill management, and final destruction of this compound.

Physicochemical Profile & Hazard Causality

To design a safe disposal strategy, we must first deconstruct the molecule's functional groups and understand why they pose specific hazards.

  • Nitro Group (-NO₂): This moiety acts as an internal oxidant. While this specific compound is not classified as highly explosive like TNT, nitroaromatic compounds can decompose exothermically under severe thermal stress. Furthermore, combustion of the nitro group generates highly toxic nitrogen oxides (NOx) [2].

  • Carboxylic Acid (-COOH): Imparts mild acidity. If mixed indiscriminately with strong inorganic bases in a waste container, it can trigger an exothermic neutralization reaction, potentially pressurizing the vessel [3].

  • Benzyloxy & Methoxy Ethers: These bulky organic groups increase the lipophilicity and the overall "fuel load" of the compound. During disposal, they require high-temperature secondary combustion to prevent the release of volatile organic compounds (VOCs).

Quantitative Data Summary
PropertyValueSource
Chemical Name 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acidSigma-Aldrich [1]
CAS Number 1221791-72-5Sigma-Aldrich [1]
Molecular Weight 303.27 g/mol Sigma-Aldrich [1]
Physical State Solid / PowderGeneral Nitrobenzoic Deriv. [4]
Primary Hazards Skin/Eye Irritation, Respiratory IrritationGHS Classification [4]
Incompatibilities Strong bases, strong reducing agents, oxidizersSafety Data Sheets [3][4]

Operational Workflow & Step-by-Step Disposal Protocol

Every protocol in a high-functioning laboratory must be a self-validating system —meaning each step contains a built-in verification check to ensure safety before proceeding to the next.

Phase 1: Preparation & Self-Validating PPE

Fine crystalline powders pose a severe inhalation hazard and can cause respiratory sensitization.

  • Don PPE: Equip standard laboratory attire, including safety goggles, a lab coat, and nitrile gloves. Nitrile gloves (minimum 0.11 mm thickness) provide >480 minutes of breakthrough resistance against dry organic acids [2]. If working outside a ventilated enclosure, a NIOSH-approved N95 or P1 particulate respirator is required [3].

  • Self-Validation Check: Before opening the chemical container, perform an inflation test on your nitrile gloves to check for micro-tears. Verify that your fume hood monitor reads a face velocity of 80–100 feet per minute (fpm) to guarantee the adequate capture of fine particulates.

Phase 2: Routine Waste Segregation

Nitrobenzoic acid derivatives must never be treated as generic waste.

  • Containerization: Collect solid waste in a dedicated, chemically compatible container, preferably High-Density Polyethylene (HDPE) or amber glass.

  • Strict Segregation: Do not mix this waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Mechanistic Rationale: Reducing agents can violently and exothermically reduce the -NO₂ group to an amine, potentially causing a fire or container rupture [4].

  • Self-Validation Check: Ensure the waste container is tightly sealed and clearly labeled with the full chemical name, CAS Number (1221791-72-5), and the hazard warning: "Hazardous Organic Solid Waste - Do Not Mix with Bases or Reducers."

Phase 3: Spill Management Protocol

In the event of a spill, the primary objective is to prevent the aerosolization of the powder.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Dry Clean-up: Do not sweep vigorously with standard brooms, as this generates hazardous dust clouds. Use an anti-static brush and dustpan, or a HEPA-filtered vacuum explicitly rated for combustible dusts, to collect the solid [2][4].

  • Wet Decontamination: Once the bulk solid is removed, wipe the contaminated surface with wet disposable towels (using water and a mild detergent).

  • Self-Validation Check: Place all recovered solids and contaminated wipe-down materials into a secondary containment bag. Seal and label it immediately as hazardous spill debris.

Phase 4: Final Destruction (Incineration)

Because of the environmental mobility of substituted benzoic acids and the toxicity of their combustion byproducts, landfill disposal is strictly prohibited.

  • Contracting: Transfer the manifested waste to a licensed professional hazardous waste disposal service [3].

  • Combustion Preparation: The disposal facility will dissolve or mix the solid material with a highly combustible solvent (e.g., ethanol or acetone) to ensure a homogenous fuel mixture [3].

  • Incineration & Scrubbing: The mixture must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber [3].

    • Mechanistic Rationale: The afterburner ensures the complete thermal destruction of the benzyloxy and methoxy aromatic rings. The alkaline scrubber is mandatory to neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the nitro group, preventing acid rain precursors from entering the atmosphere.

Disposal & Spill Response Workflow

G Start Identify Waste: 2-(Benzyloxy)-5-methoxy- 3-nitrobenzoic acid PPE Don PPE (Nitrile gloves, goggles, N95/P1 mask) Start->PPE Spill Is it a Spill or Routine Waste? PPE->Spill Routine Routine Waste Collection Spill->Routine Routine SpillResp Spill Response (Avoid Dust Generation) Spill->SpillResp Spill Segregate Segregate from Strong Bases & Reducing Agents Routine->Segregate Sweep Anti-static Sweep / HEPA Vacuum into Sealed Container SpillResp->Sweep Label Label as Hazardous Organic Solid Waste Segregate->Label Sweep->Label Incinerate Licensed Incineration (Requires NOx Scrubber) Label->Incinerate

Workflow for the safe handling and disposal of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid.

References

  • 3-Nitrobenzoic acid - Safety Data Sheet . West Liberty University / Sigma-Aldrich SDS Archive. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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